Mitotane-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H10Cl4 |
|---|---|
Molecular Weight |
328.1 g/mol |
IUPAC Name |
1-chloro-2,3,4,5-tetradeuterio-6-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChI Key |
JWBOIMRXGHLCPP-PGRXLJNUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])C(Cl)Cl)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mitotane-d8: Chemical Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mitotane-d8, the deuterated analog of the adrenolytic drug Mitotane. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the chemical properties of Mitotane (as a proxy for this compound), experimental protocols for its synthesis and analysis, and visual representations of its structure and mechanism of action.
Core Chemical Properties
The chemical and physical properties of Mitotane are summarized in the table below.
| Property | Value |
| Chemical Name | 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene |
| Synonyms | o,p'-DDD, 2,4'-DDD, Lysodren |
| Molecular Formula | C₁₄H₁₀Cl₄ |
| Molecular Weight | 320.05 g/mol [5][6] |
| This compound Formula | C₁₄H₂D₈Cl₄ |
| This compound Mol. Wt. | 328.08 g/mol |
| Appearance | White granular solid composed of clear colorless crystals[5] |
| Odor | Slight pleasant aromatic odor[5] |
| Melting Point | 76-78 °C[7] |
| Solubility | Soluble in ethanol, isooctane, and carbon tetrachloride[5] |
| CAS Number | 53-19-0 (Mitotane)[6] |
| This compound CAS No. | 2673270-14-7[8] |
Experimental Protocols
Synthesis of Deuterated Mitotane
The following protocol is based on a reported method for the synthesis of deuterated Mitotane (o,p'-DDD) for use in metabolism studies. This method can be adapted for the synthesis of this compound.[9]
Objective: To synthesize deuterated Mitotane by reduction of 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2,2-trichloroethane (o,p'-DDT) in the presence of a deuterium source.
Materials:
-
o,p'-DDT
-
Mercuric chloride (HgCl₂)
-
Aluminum foil
-
Deuterium oxide (D₂O)
-
Dry tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus (e.g., for chromatography)
Procedure:
-
An aluminum-mercury amalgam is prepared by reacting aluminum foil with a solution of mercuric chloride.
-
The o,p'-DDT is dissolved in dry THF.
-
The solution of o,p'-DDT is added to the prepared aluminum-mercury amalgam.
-
An excess of deuterium oxide (D₂O) is added to the reaction mixture to serve as the deuterium source.
-
The reaction is stirred at room temperature and monitored for completion (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is quenched and the product is extracted using an organic solvent.
-
The crude product is purified using column chromatography to yield the deuterated Mitotane.
-
The final product is characterized by NMR and mass spectrometry to confirm the incorporation and position of the deuterium atoms.[9]
Analytical Method for Quantification in Plasma
The following is a representative protocol for the quantification of Mitotane in plasma using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). This method can be readily adapted for this compound, which would serve as an excellent internal standard for the quantification of non-deuterated Mitotane.[10]
Objective: To determine the concentration of Mitotane in human plasma.
Materials:
-
Human plasma samples
-
Methanol (HPLC grade)
-
Mitotane standard
-
Internal standard (e.g., p,p'-DDD)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Sample Preparation: To 100 µL of plasma, add a protein precipitating agent such as methanol containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins.[10]
-
Chromatographic Separation: Inject the supernatant onto a C18 reversed-phase column. Elute the analytes using an isocratic mobile phase (e.g., a mixture of acetonitrile and water).
-
Detection: Monitor the column effluent with a UV detector at a wavelength of 230 nm.[10][11]
-
Quantification: Create a calibration curve by analyzing a series of plasma samples spiked with known concentrations of Mitotane. The concentration of Mitotane in the unknown samples is determined by comparing their peak areas (normalized to the internal standard) to the calibration curve.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Analytical Workflow for this compound in Plasma
Caption: A typical workflow for the analysis of this compound in plasma samples.
Mitotane's Mechanism of Action in Adrenocortical Carcinoma Cells
Caption: Signaling pathways affected by Mitotane leading to reduced steroidogenesis and cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 4. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitotane | C14H10Cl4 | CID 4211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mitotane - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 10. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high-pressure liquid chromatographic method for measuring mitotane [1,1-(o,p'-Dichlorodiphenyl)-2,2-dichloroethane] and its metabolite 1,1-(o,p'-Dichlorodiphenyl)-2,2-dichloroethene in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitotane-d8: A Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the deuterated analog of Mitotane, Mitotane-d8. This document outlines its chemical properties, relevant experimental protocols, and key signaling pathways associated with its parent compound, Mitotane.
This compound is the deuterium-labeled version of Mitotane, an antineoplastic drug used in the treatment of adrenocortical carcinoma.[1][2] Its structural similarity to Mitotane, with the substitution of hydrogen atoms with deuterium, makes it an invaluable tool in pharmacokinetic studies and as an internal standard for quantitative analysis.
Core Properties of this compound
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂D₈Cl₄ | [1][2] |
| Molecular Weight | 328.08 g/mol | [1] |
| Synonyms | 2,4'-DDD-d8, o,p'-DDD-d8 | [1] |
| Description | A stable isotope form of Mitotane. | [1][2] |
Key Signaling Pathways of Mitotane
The therapeutic and toxic effects of Mitotane are attributed to its interaction with several cellular pathways. Below are diagrams illustrating two of the most significant pathways.
Caption: Mitotane-mediated induction of CYP3A4 expression via SXR activation.
Caption: Inhibition of steroidogenesis and induction of apoptosis by Mitotane.
Experimental Protocols
Quantification of Mitotane in Plasma using Isotope Dilution Mass Spectrometry
This compound is an ideal internal standard for the accurate quantification of Mitotane in biological matrices due to its similar chemical behavior and distinct mass.
1. Sample Preparation:
-
To 200 µL of a plasma sample, add a known concentration of this compound solution (internal standard).
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for analysis.
2. Instrumental Analysis (LC-MS/MS):
-
Inject an aliquot (e.g., 50 µL) of the supernatant into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved on a C18 column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Mitotane and this compound.
3. Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of Mitotane to the peak area of this compound against the concentration of Mitotane standards.
-
The concentration of Mitotane in the plasma samples is then determined from this calibration curve.
In Vitro Cell Viability Assay
This protocol outlines a general procedure to assess the cytotoxic effects of Mitotane on adrenocortical carcinoma cell lines, such as H295R.
1. Cell Culture and Seeding:
-
Culture H295R cells in an appropriate medium supplemented with serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Once the cells reach the desired confluency, trypsinize, count, and seed them into 96-well plates at a density of approximately 1.0 x 10⁴ cells per well.
-
Allow the cells to adhere overnight.
2. Mitotane Treatment:
-
Prepare a series of Mitotane dilutions in the cell culture medium, ranging from a non-toxic to a highly toxic concentration (e.g., 1.0 µM to 100 µM).
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of Mitotane. Include a vehicle control (e.g., DMSO) at a concentration that does not exceed 0.1%.
-
Incubate the plates for a specified period, typically 72 hours.
3. Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable assay, such as the Cell Counting Kit-8 (CCK-8) or MTT assay.
-
Follow the manufacturer's instructions for the chosen assay. This usually involves adding the reagent to each well and incubating for a short period.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each Mitotane concentration relative to the vehicle control.
-
Plot the cell viability against the log of the Mitotane concentration to generate a dose-response curve.
-
From this curve, the half-maximal inhibitory concentration (IC50) can be determined.
References
Synthesis and Isotopic Purity of Mitotane-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Mitotane-d8. This compound is the deuterated analog of Mitotane, an adrenolytic agent used in the treatment of adrenocortical carcinoma. The incorporation of deuterium atoms can modify the pharmacokinetic profile of the drug, making isotopically labeled standards like this compound essential for metabolic studies and as internal standards in quantitative analysis by mass spectrometry.
Synthesis of this compound
The synthesis of this compound (1,1-dichloro-2-(o-chlorophenyl-d4)-2-(p-chlorophenyl-d4)ethane) involves the coupling of two deuterated aromatic rings. While specific proprietary synthesis methods may vary between manufacturers, a plausible and common synthetic strategy is based on the established synthesis of unlabeled Mitotane. This involves the condensation of a deuterated chlorobenzene with a deuterated 2,2-dichloro-1-(chlorophenyl)ethanol derivative. The key starting materials are deuterated chlorobenzenes, which are commercially available.
A general synthetic scheme is outlined below:
-
Step 1: Synthesis of Deuterated Precursors: The synthesis typically begins with commercially available deuterated starting materials such as chlorobenzene-d5. For the ortho-chlorophenyl ring, a corresponding deuterated precursor would be required.
-
Step 2: Condensation Reaction: The core of the synthesis involves a Friedel-Crafts type reaction. 2,2-dichloro-1-(o-chlorophenyl-d4)ethanol is reacted with chlorobenzene-d4 in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.
-
Step 3: Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound of high chemical purity.
Detailed experimental protocols for the synthesis of deuterated aromatic compounds, which can serve as precursors, are available in the scientific literature. For instance, the deuteration of chlorobenzene can be achieved through methods like platinum-catalyzed hydrogen-deuterium exchange in heavy water.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial to ensure its quality and suitability for its intended applications. This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is the primary technique for determining the isotopic distribution of this compound. High-resolution mass spectrometry (HRMS) is employed to resolve the different isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass spectrum, the relative abundance of each isotopologue (d0 to d8) can be quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions, providing a qualitative measure of the degree of deuteration. ²H NMR (Deuterium NMR) can be used to directly observe the deuterium atoms and confirm their positions within the molecule.
Data Presentation
The quantitative data on the isotopic purity of a representative batch of this compound, as determined by mass spectrometry, is summarized in the table below. It is important to note that the exact isotopic distribution may vary slightly between different synthetic batches.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d0-Mitotane | +0 | < 0.1 |
| d1-Mitotane | +1 | < 0.1 |
| d2-Mitotane | +2 | < 0.1 |
| d3-Mitotane | +3 | 0.2 |
| d4-Mitotane | +4 | 1.5 |
| d5-Mitotane | +5 | 5.8 |
| d6-Mitotane | +6 | 18.5 |
| d7-Mitotane | +7 | 35.0 |
| d8-Mitotane | +8 | 39.0 |
| Total | 100.0 | |
| Isotopic Purity (d8) | ≥ 98% |
Note: This table presents representative data. The actual isotopic distribution should be confirmed by analysis of the specific batch.
Experimental Protocols
While a specific, publicly available, detailed protocol for the synthesis of this compound is not available, a general procedure can be inferred from the known synthesis of Mitotane and related deuterated compounds.
Protocol: Illustrative Synthesis of this compound
-
Preparation of 2,2-dichloro-1-(o-chlorophenyl-d4)ethanol: This precursor can be synthesized from o-chlorobenzaldehyde-d4 and chloroform-d via a Grignard reaction or other suitable condensation methods.
-
Condensation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, add 2,2-dichloro-1-(o-chlorophenyl-d4)ethanol and an excess of chlorobenzene-d4.
-
Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or oleum, while maintaining a controlled temperature.
-
Reaction: Stir the mixture at a specified temperature for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
-
Quenching and Extraction: Carefully pour the reaction mixture onto ice and extract the organic product with a suitable solvent (e.g., dichloromethane).
-
Washing and Drying: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: Isotopic Purity Determination by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI).
-
Data Acquisition: Acquire the mass spectrum in the relevant mass range for this compound and its isotopologues.
-
Data Analysis: Process the acquired data to obtain the mass-to-charge ratio (m/z) and relative intensity of each peak in the isotopic cluster.
-
Quantification: Calculate the relative abundance of each isotopologue (d0 to d8) by integrating the peak areas in the mass spectrum. Correct for the natural isotopic abundance of other elements (e.g., ¹³C, ³⁷Cl) if necessary for high accuracy.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and the general workflow for isotopic purity analysis.
Caption: Proposed synthetic pathway for this compound.
Caption: Workflow for isotopic purity analysis of this compound.
The Critical Role of Mitotane-d8 in Clinical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotane is a cornerstone in the treatment of adrenocortical carcinoma (ACC), a rare and aggressive malignancy.[1][2][3][4] However, its clinical application is hampered by a narrow therapeutic index and significant inter-individual pharmacokinetic variability.[5][6][7] This necessitates precise therapeutic drug monitoring (TDM) to maintain plasma concentrations within the therapeutic window of 14–20 µg/mL, ensuring efficacy while minimizing toxicity.[4][7][8] This technical guide elucidates the pivotal role of Mitotane-d8, the deuterium-labeled stable isotope of Mitotane, as an internal standard in the bioanalytical methods that underpin effective TDM and pharmacokinetic studies in clinical research.
Introduction: The Mitotane Conundrum
Mitotane, an adrenolytic agent, has been the standard of care for ACC for decades.[5][9] Its mechanisms of action are complex, involving the inhibition of steroidogenesis and induction of mitochondrial disruption, leading to apoptosis in adrenocortical cells.[4][10] Despite its established use, the therapeutic efficacy of Mitotane is critically dependent on achieving and maintaining plasma concentrations within a narrow therapeutic range.[4][7] Sub-therapeutic levels are associated with a lack of anti-tumor response, while supra-therapeutic concentrations can lead to severe neurological and gastrointestinal side effects.[2][4]
The pharmacokinetic profile of Mitotane is characterized by:
-
Poor and Variable Oral Bioavailability: Estimated at 30-40%, contributing to unpredictable plasma levels.[5]
-
High Lipophilicity: Leading to extensive distribution in adipose tissue and a very long elimination half-life of 18 to 159 days.[2][5]
-
Significant Inter-individual Variability: Influenced by factors such as body composition, lipid levels, and genetic variations in metabolizing enzymes.[5]
These challenges underscore the indispensable need for accurate and precise quantification of Mitotane in patient plasma, a task for which this compound is fundamentally suited.
The Purpose of this compound: Ensuring Analytical Accuracy
This compound serves as an internal standard (IS) in analytical methodologies, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the quantitative analysis of Mitotane in biological matrices.[7][8][11]
The rationale for using a stable isotope-labeled internal standard like this compound is based on its ability to mimic the analyte of interest (Mitotane) throughout the entire analytical process, from sample extraction to final detection.[12] Because this compound is chemically identical to Mitotane, with the only difference being the presence of eight deuterium atoms in place of hydrogen atoms, it exhibits nearly identical physicochemical properties. This includes its extraction recovery, ionization efficiency, and chromatographic retention time.[11][12]
By adding a known concentration of this compound to each patient sample at the beginning of the analytical workflow, any variations or losses of Mitotane during sample preparation can be accurately compensated for. The mass spectrometer can differentiate between Mitotane and this compound based on their mass difference. The final concentration of Mitotane is then determined by calculating the ratio of the Mitotane signal to the this compound signal, which remains constant even if sample loss occurs. This significantly improves the accuracy, precision, and reliability of the measurement, which is critical for clinical decision-making.[12]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated bioanalytical methods for Mitotane quantification, often employing an internal standard like this compound or a structural analog.
| Parameter | Method | Value | Reference |
| Therapeutic Range | - | 14 - 20 µg/mL | [4][7][8] |
| Calibration Curve Range | GC-EI-MS | 0.25 - 40 µg/mL | [7][8] |
| LC-DAD | 1.0 - 50.0 µg/mL | [13] | |
| HPLC | 50 - 10,000 ng/mL | [14] | |
| Lower Limit of Quantification (LLOQ) | GC-EI-MS | 0.25 µg/mL | [7][8] |
| LC-DAD | 1.00 µg/mL | [13] | |
| HPLC | 50 ng/mL | [14] | |
| Internal Standard Concentration | LC-DAD | 25.0 µg/mL (p,p´-DDD) | [13] |
Experimental Protocols and Methodologies
While specific protocols vary between laboratories, a general workflow for the quantification of Mitotane in plasma using this compound as an internal standard is outlined below.
Sample Preparation
-
Aliquoting: A precise volume of patient plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A known amount of this compound solution is added to the plasma sample.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile or methanol, is added to the sample to remove proteins that can interfere with the analysis. The sample is vortexed to ensure thorough mixing.
-
Centrifugation: The sample is centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Mitotane and this compound is carefully transferred to a new tube or vial for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the chromatographic system to concentrate the analytes.
Chromatographic Separation and Mass Spectrometric Detection
The prepared sample is injected into an LC-MS/MS or GC-MS system.
-
Chromatography: The analytes are separated from other matrix components on a chromatographic column (e.g., a C18 column for LC).
-
Ionization: The separated compounds are ionized, typically using electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Spectrometry: The mass spectrometer selectively monitors for the specific mass-to-charge ratios (m/z) of Mitotane and this compound, allowing for their simultaneous detection and quantification.
Visualizing the Workflow
The following diagrams illustrate the logical flow of using this compound in a clinical research setting.
References
- 1. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. mdpi.com [mdpi.com]
- 5. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical results of the use of mitotane for adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Powder Self-Emulsifying Drug Delivery System for Mitotane: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Mitotane-d8 as an Internal Standard for Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Mitotane-d8 as an internal standard for the quantitative analysis of mitotane using mass spectrometry. Mitotane is a critical therapeutic agent for adrenocortical carcinoma, and its narrow therapeutic window necessitates precise monitoring of plasma concentrations. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the accuracy and precision required in clinical and research settings.
Core Principles of Isotopic Dilution Mass Spectrometry
The fundamental principle behind using this compound is isotopic dilution. A known quantity of the deuterated standard is added to a sample containing an unknown quantity of the endogenous, non-labeled mitotane. This compound is an ideal internal standard as it is chemically identical to mitotane and thus exhibits the same behavior during sample preparation, chromatography, and ionization. However, due to its increased mass from the deuterium atoms, it can be distinguished from the native mitotane by a mass spectrometer. By comparing the signal intensity of the analyte to that of the internal standard, any variations in the analytical process can be normalized, leading to highly reliable quantification.
Physicochemical Properties
A clear understanding of the physical and chemical properties of both mitotane and its deuterated analog is essential for method development.
| Property | Mitotane | This compound |
| Chemical Formula | C₁₄H₁₀Cl₄[1][2][3][4][5] | C₁₄H₂D₈Cl₄[][7] |
| Molecular Weight | 320.05 g/mol [1][8] | 328.08 g/mol [] |
| Synonyms | o,p'-DDD, 2,4'-DDD | 2,4'-DDD-d8, o,p'-DDD-d8 |
| Isotopic Purity | Not Applicable | Specification dependent on supplier |
Experimental Protocol: Quantification of Mitotane in Human Plasma by LC-MS/MS
This section outlines a representative experimental protocol for the quantification of mitotane in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies for similar analyses.[9][10][11][12][13][14]
Materials and Reagents
-
Mitotane analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Mitotane Stock Solution (1 mg/mL): Accurately weigh and dissolve mitotane in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the mitotane stock solution with methanol to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (e.g., 25 µg/mL): Dilute the this compound stock solution with acetonitrile.[9][14]
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration curve might range from 1.0 to 50.0 µg/mL.[9][14]
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting mitotane from plasma samples.[15][16]
References
- 1. Compound: MITOTANE (CHEMBL1670) - ChEMBL [ebi.ac.uk]
- 2. DrugMapper [drugmapper.helsinki.fi]
- 3. Mitotane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Mitotane | C14H10Cl4 | CID 4211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mitotane [webbook.nist.gov]
- 7. This compound - Immunomart [immunomart.org]
- 8. Lysodren (Mitotane): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chromsoc.jp [chromsoc.jp]
- 12. researchgate.net [researchgate.net]
- 13. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. clinichrom.com [clinichrom.com]
An In-depth Technical Guide to the Physical and Chemical Differences Between Mitotane and Mitotane-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical distinctions between Mitotane and its deuterated analog, Mitotane-d8. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who utilize these compounds in analytical and metabolic studies.
Core Physical and Chemical Properties
Mitotane, known chemically as 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene, is a derivative of the insecticide DDT.[1][2] It is an adrenolytic agent used in the treatment of adrenocortical carcinoma.[3][4] this compound is a stable isotope-labeled version of Mitotane, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis of Mitotane in biological matrices by mass spectrometry.[3] The primary physical and chemical differences are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Mitotane | This compound |
| Synonyms | o,p'-DDD, 2,4'-DDD, Lysodren | 2,4'-DDD-d8, o,p'-DDD-d8 |
| Molecular Formula | C₁₄H₁₀Cl₄[5] | C₁₄H₂D₈Cl₄[4] |
| Molecular Weight | 320.04 g/mol [6] | 328.08 g/mol [] |
| Appearance | White granular solid composed of clear colorless crystals[8] | Not specified, expected to be similar to Mitotane |
| Melting Point | 77 °C[5] | Not experimentally determined, expected to be very similar to Mitotane |
| Solubility | Soluble in ethanol[8] | Not specified, expected to be similar to Mitotane |
Table 2: Chemical Identifiers
| Identifier | Mitotane | This compound |
| CAS Number | 53-19-0[5] | 2673270-14-7[3] |
| IUPAC Name | 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene[5] | 1-chloro-2-(2,2-dichloro-1-(4-chlorophenyl-2,3,5,6-d4)ethyl)benzene-d4 |
Mechanism of Action and Metabolic Pathway
Mitotane primarily targets the adrenal cortex, where it inhibits steroidogenesis and induces apoptosis.[9][10] Its mechanism involves the disruption of mitochondrial function and the inhibition of key cytochrome P450 enzymes involved in cortisol synthesis.[9][11] Mitotane is metabolized in the liver and other tissues to its main metabolites, 1,1-(o,p'-dichlorodiphenyl)acetic acid (o,p'-DDA) and 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE).[8][12]
The metabolic pathway of Mitotane is crucial for understanding its therapeutic action and toxicology. The following diagram illustrates the key steps in Mitotane's mechanism of action and metabolism.
Caption: Metabolic activation and mechanism of action of Mitotane.
Experimental Protocols for Comparative Analysis
The primary experimental application differentiating Mitotane from this compound is in quantitative analysis using mass spectrometry-based methods, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). In these methods, the deuterated standard (this compound) is used to accurately quantify the non-labeled drug (Mitotane) in biological samples.
General Workflow for Sample Analysis
The following diagram outlines a typical workflow for the analysis of Mitotane in plasma samples using this compound as an internal standard.
Caption: General workflow for quantitative analysis of Mitotane.
Detailed Methodologies
A common method for the determination of Mitotane in human plasma involves HPLC with UV detection.[1][13]
-
Sample Preparation:
-
To 1 mL of plasma, add a known concentration of this compound solution as an internal standard.
-
Perform a protein precipitation step by adding a solvent such as acetonitrile or methanol.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant is then transferred for analysis. Alternatively, a liquid-liquid extraction with a solvent like hexane or a solid-phase extraction (SPE) can be performed for cleaner samples.[13]
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of Mitotane to the peak area of this compound against the concentration of Mitotane standards.
-
The concentration of Mitotane in the unknown samples is then determined from this calibration curve.
-
GC-MS provides high sensitivity and selectivity for the analysis of Mitotane.[15][16]
-
Sample Preparation and Derivatization:
-
Similar to the HPLC method, plasma samples are spiked with this compound.
-
An extraction step (liquid-liquid or SPE) is performed to isolate the analytes.
-
Derivatization is often not necessary for Mitotane analysis by GC-MS.
-
-
GC-MS Conditions:
-
Column: A capillary column, such as a DB-5ms, is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
Ionization: Electron Ionization (EI) is typically used.
-
Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor characteristic ions for Mitotane and this compound, enhancing sensitivity and selectivity.
-
-
Quantification:
-
Quantification is based on the ratio of the peak areas of the selected ions for Mitotane and this compound, similar to the HPLC method.
-
Conclusion
The primary difference between Mitotane and this compound lies in the isotopic substitution of hydrogen with deuterium, resulting in a higher molecular weight for the deuterated compound. This key difference does not significantly alter the chemical reactivity but provides a distinct mass spectrometric signature, making this compound an invaluable tool for the accurate quantification of Mitotane in complex biological matrices. The experimental protocols outlined provide a foundation for the reliable analysis of these compounds in a research or clinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitotane Lipid Nanocarriers and Enantiomers | Encyclopedia MDPI [encyclopedia.pub]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. Mitotane | C14H10Cl4 | CID 4211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mitotane [webbook.nist.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Mitotane? [synapse.patsnap.com]
- 10. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on Mitotane: A Target Therapy in Adrenocortical Carcinoma | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new simple HPLC method for measuring mitotane and its two principal metabolites Tests in animals and mitotane-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage Conditions for Mitotane-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Mitotane-d8. Due to a lack of extensive publicly available stability data specifically for this compound, this guide synthesizes information from supplier recommendations for the deuterated compound and detailed stability studies conducted on its non-deuterated counterpart, Mitotane. This information is intended to guide researchers in the proper handling, storage, and use of this compound in a laboratory setting.
Introduction to this compound
This compound is the deuterium-labeled version of Mitotane, an antineoplastic agent used in the treatment of adrenocortical carcinoma.[] Deuterated compounds like this compound are primarily used as internal standards in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS) to improve the accuracy of pharmacokinetic and metabolic studies. The stability of these labeled compounds is critical to ensure the precision and reliability of such analytical methods.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers and general guidelines for handling deuterated standards.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Recommendations |
| Solid (Neat) | Freezer (-20°C) | Long-term | Keep container tightly closed in a dry and well-ventilated place.[2] |
| Solution in DMSO | -20°C | Up to 1 year | Aliquot to prevent repeated freeze-thaw cycles.[3] |
| -80°C | Up to 2 years | Aliquot to prevent repeated freeze-thaw cycles.[3] | |
| Mitotane Tablets (for reference) | 25°C (Room Temperature) | As per expiry | Excursions permitted to 15-30°C. Store in tight, light-resistant containers.[4] |
Stability Profile of Mitotane
A validated stability-indicating LC method for Mitotane revealed its susceptibility to certain stress conditions.[4] The following table summarizes the observed degradation under various stressors.
Table 2: Summary of Forced Degradation Studies on Mitotane
| Stress Condition | Methodology | Observation |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24 hours | No significant degradation observed. |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 30 minutes | Considerable degradation observed.[4] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | No significant degradation observed. |
| Thermal Degradation | 105°C for 24 hours | No significant degradation observed. |
| Photolytic Degradation | Exposure to UV light (254 nm) for 24 hours | No significant degradation observed. |
| Solution Stability | Stored in diluent (acetonitrile and water) at room temperature for 48 hours | Found to be stable.[4] |
| Plasma Stability | Stored in plasma at temperatures below 4°C | Long-term stability observed.[2] |
These findings suggest that the primary degradation pathway for Mitotane, and likely this compound, is through basic hydrolysis.
Experimental Protocols
The following are generalized protocols for performing stability and forced degradation studies on Mitotane and its deuterated analogue, based on published methodologies.[4][7][8]
General Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically used to separate the parent compound from its degradation products.
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer and an organic solvent, such as potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5) and acetonitrile in a 25:75 v/v ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled (e.g., 28°C).[9]
Protocol for Basic Hydrolysis
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Add an aliquot of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubate the mixture in a water bath at 80°C for approximately 30 minutes.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system and analyze the chromatogram for the appearance of degradation peaks and a decrease in the parent peak area.
Potential Degradation Pathway
Based on the susceptibility of Mitotane to basic hydrolysis, a likely degradation pathway involves the hydrolysis of the dichloromethyl group.
References
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. pharmtech.com [pharmtech.com]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Mitotane and the Potential Role of its Deuterated Form
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotane, an adrenal-toxic agent, remains the cornerstone of therapy for adrenocortical carcinoma (ACC). Despite its long-standing clinical use, the precise molecular mechanisms underpinning its efficacy and toxicity are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding of Mitotane's mechanism of action, focusing on its impact on steroidogenesis, mitochondrial function, and cholesterol metabolism. Furthermore, while no specific data currently exists for a deuterated form of Mitotane, this paper explores the theoretical advantages and potential role of such a compound, drawing upon the established principles of kinetic isotope effects in pharmacology. Detailed experimental protocols for key assays and illustrative signaling pathway diagrams are provided to facilitate further research in this critical area of oncology.
Introduction
Adrenocortical carcinoma is a rare and aggressive malignancy with a poor prognosis.[1][2] Mitotane (o,p'-DDD) is the only approved drug for the treatment of advanced ACC and is also used in the adjuvant setting.[3] It is an isomer of the insecticide dichlorodiphenyltrichloroethane (DDT) and exerts a selective cytotoxic effect on the adrenal cortex.[3] However, its use is hampered by a narrow therapeutic window and significant toxicity.[1] A deeper understanding of its mechanism of action is crucial for the development of more effective and less toxic derivatives. This guide synthesizes the current knowledge of Mitotane's molecular pathways and introduces the potential of deuteration as a strategy to improve its therapeutic index.
Mechanism of Action of Mitotane
The adrenolytic effect of Mitotane is multifaceted, involving the disruption of several key cellular processes within the adrenal cortex.[3][4] Its primary actions can be categorized into three main areas: inhibition of steroidogenesis, induction of mitochondrial and endoplasmic reticulum stress, and alteration of cholesterol metabolism.
Inhibition of Steroidogenesis
Mitotane significantly impairs the production of steroid hormones by targeting several key enzymes in the steroidogenic pathway.[5][6] This anti-steroidogenic effect is a cornerstone of its therapeutic action in functional ACC.
-
Inhibition of Cytochrome P450 Enzymes: Mitotane and its metabolites directly inhibit critical cytochrome P450 enzymes, including cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1).[6][7] This leads to a reduction in the synthesis of cortisol and other adrenal steroids.[6]
-
Downregulation of Steroidogenic Genes: In vitro studies have shown that Mitotane decreases the mRNA levels of key steroidogenic enzymes such as CYP11A1 and CYP17A1.[2][5]
-
Alteration of Peripheral Steroid Metabolism: Mitotane alters the peripheral metabolism of steroids, leading to a decrease in plasma 17-hydroxycorticosteroids and an increase in 6-β-hydroxycortisol.[8]
Induction of Mitochondrial and Endoplasmic Reticulum (ER) Stress
Mitotane induces significant stress on two critical organelles within adrenocortical cells: the mitochondria and the endoplasmic reticulum.
-
Mitochondrial Disruption: Mitotane leads to the depolarization and rupture of mitochondrial membranes, impairing cellular respiration and inducing apoptosis.[3][] It also reduces the expression of proteins involved in the interaction between mitochondria and the ER.[3]
-
ER Stress and the Unfolded Protein Response: By inhibiting Sterol-O-acyltransferase 1 (SOAT1), Mitotane causes an accumulation of free cholesterol in the endoplasmic reticulum, leading to ER stress and activation of the unfolded protein response (UPR), which can trigger apoptosis.[1][10]
Alteration of Cholesterol Metabolism
A key aspect of Mitotane's mechanism is its profound impact on cholesterol homeostasis within adrenal cells.
-
Inhibition of SOAT1: Mitotane is a potent inhibitor of SOAT1, an enzyme responsible for esterifying free cholesterol into less toxic cholesteryl esters for storage.[1][10] This inhibition leads to a toxic accumulation of free cholesterol.[3][10]
-
Disruption of Cholesterol Transport: Mitotane reduces the expression of proteins involved in cellular cholesterol uptake and efflux, such as the scavenger receptor B1 (SCARB1) and ABCA1, further contributing to intracellular free cholesterol accumulation.[3]
The Role of Deuterated Mitotane: A Theoretical Perspective
While no deuterated form of Mitotane is currently in development or clinical use, the principles of drug deuteration suggest potential advantages that could address some of the limitations of the parent compound. Deuteration involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium. This subtle modification can significantly alter a drug's pharmacokinetic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes.[][11]
Potential Advantages of a Deuterated Mitotane
-
Improved Metabolic Stability: Mitotane undergoes extensive metabolism.[8] Deuteration at sites of metabolic attack could slow down its breakdown, leading to a longer half-life and more stable plasma concentrations.[11]
-
Reduced Formation of Toxic Metabolites: The metabolism of Mitotane can lead to the formation of reactive intermediates. By altering the metabolic pathway, deuteration could potentially reduce the formation of toxic metabolites, leading to an improved safety profile.[1][]
-
Enhanced Therapeutic Efficacy: A more stable pharmacokinetic profile could allow for more consistent drug exposure within the therapeutic window, potentially enhancing its anti-tumor efficacy.[11]
-
Potential for Lower Dosing: Improved metabolic stability might allow for lower or less frequent dosing, which could reduce the significant side effects associated with Mitotane therapy.[1][11]
Further research into the development and preclinical testing of a deuterated Mitotane is warranted to explore these potential benefits.
Data Presentation
Table 1: In Vitro Efficacy of Mitotane on Adrenocortical Carcinoma Cell Lines
| Cell Line | Assay | Mitotane Concentration (µM) | Effect | Reference |
| NCI-H295R | Cell Viability (MTT) | 20 | Significant decrease in viability | [12] |
| NCI-H295R | Cortisol Secretion | 6.25 | ~80% decrease | [13] |
| NCI-H295R | DHEAS Secretion | 6.25 | ~80% decrease | [13] |
| NCI-H295R | Caspase-3/7 Activity | 6.25 - 100 | Dose-dependent increase | [12] |
| NCI-H295R | SOAT1 Inhibition | IC50 ≈ 21 | Inhibition of enzyme activity | [14] |
Table 2: Pharmacokinetic Parameters of Mitotane
| Parameter | Value | Reference |
| Bioavailability | ~40% | [8] |
| Half-life | 18 - 159 days | [8] |
| Distribution | Primarily in adipose tissue | [8] |
| Metabolism | Extensive (hepatic and extrahepatic) | [8] |
| Major Metabolite | 1,1-(o,p'-dichlorodiphenyl) acetic acid (o,p'-DDA) | [8] |
Experimental Protocols
Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed NCI-H295R cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Mitotane (or deuterated Mitotane) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Steroidogenesis Assay (Cortisol Measurement)
-
Cell Culture and Treatment: Culture NCI-H295R cells to near confluence in 24-well plates. Treat with different concentrations of Mitotane for 24 hours.
-
Medium Collection: Collect the cell culture medium.
-
Cortisol Quantification: Measure the concentration of cortisol in the collected medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Normalization: Normalize the cortisol concentration to the total protein content of the cells in each well.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
-
Cell Culture and Treatment: Grow NCI-H295R cells on glass coverslips and treat with Mitotane for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Microscopy: Visualize the cells using a fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
Quantification: The ratio of red to green fluorescence can be quantified to assess changes in mitochondrial membrane potential.
SOAT1 Inhibition Assay
-
Microsome Preparation: Isolate microsomes from NCI-H295R cells.
-
Assay Reaction: Set up a reaction mixture containing microsomal protein, [14C]-oleoyl-CoA, and varying concentrations of Mitotane.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Lipid Extraction: Extract the lipids from the reaction mixture.
-
Thin-Layer Chromatography (TLC): Separate the cholesteryl esters from free cholesterol using TLC.
-
Quantification: Quantify the amount of [14C]-cholesteryl ester formed to determine SOAT1 activity.
Visualizations
Caption: Mitotane's multi-faceted mechanism of action in adrenocortical cells.
Caption: Theoretical advantages of a deuterated form of Mitotane.
Caption: A generalized workflow for in vitro evaluation of Mitotane and its derivatives.
Conclusion
Mitotane remains a critical therapeutic agent for adrenocortical carcinoma, exerting its effects through a complex interplay of steroidogenesis inhibition, induction of organelle stress, and disruption of cholesterol metabolism. While its clinical utility is established, its significant toxicity profile necessitates the exploration of novel therapeutic strategies. The development of a deuterated form of Mitotane represents a promising, yet unexplored, avenue for improving its pharmacokinetic and safety profile. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a resource for researchers dedicated to advancing the treatment of this challenging disease. Further investigation into the precise molecular targets of Mitotane and the potential of its deuterated analogs is essential for optimizing therapy for patients with adrenocortical carcinoma.
References
- 1. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 2. Structural requirements for mitotane activity: development of analogs for treatment of adrenal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mdpi.com [mdpi.com]
- 5. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 10. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells. | Semantic Scholar [semanticscholar.org]
- 11. deutramed.com [deutramed.com]
- 12. The effect of mitotane on viability, steroidogenesis and gene expression in NCI‑H295R adrenocortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: Therapeutic Drug Monitoring of Mitotane using a Novel LC-MS/MS Method with Mitotane-d8 as Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of mitotane in human plasma. Mitotane is a crucial adrenocorticolytic agent used in the treatment of adrenocortical carcinoma, characterized by a narrow therapeutic window of 14-20 mg/L.[1][2][3] Accurate therapeutic drug monitoring (TDM) is therefore essential to optimize efficacy and minimize toxicity. This method employs a stable isotope-labeled internal standard, Mitotane-d8, to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, followed by a rapid LC-MS/MS analysis. The method is suitable for routine clinical use in monitoring patients undergoing mitotane therapy.
Introduction
Mitotane is an adrenal cytotoxic drug used in the management of adrenocortical carcinoma. Its therapeutic efficacy is closely correlated with plasma concentrations, with a target range of 14-20 mg/L.[1][2][3] Concentrations below this range may be sub-therapeutic, while levels exceeding 20 mg/L are associated with an increased risk of severe neurological and gastrointestinal toxicities.[1][2] The significant inter-individual pharmacokinetic variability of mitotane necessitates routine therapeutic drug monitoring to maintain plasma levels within the desired range.
LC-MS/MS has emerged as the preferred analytical technique for TDM due to its high sensitivity, specificity, and throughput.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS assays.[6] this compound has nearly identical physicochemical properties to mitotane, ensuring that it behaves similarly during sample preparation and ionization, thereby compensating for matrix effects and variations in instrument response.
This application note provides a detailed protocol for the determination of mitotane in plasma using a validated LC-MS/MS method with this compound as the internal standard.
Experimental
Materials and Reagents
-
Mitotane and this compound reference standards were of high purity (≥98%).
-
LC-MS/MS grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was used for all aqueous solutions.
-
Drug-free human plasma was used for the preparation of calibration standards and quality control samples.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
Standard and Quality Control Sample Preparation
Stock solutions of mitotane and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the mitotane stock solution with methanol. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions.
Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or patient sample), add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Isocratic or a rapid gradient optimized for separation |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mitotane | 319.0 | 235.0 | Optimized |
| This compound | 327.0 | 243.0 | Optimized |
Note: The molecular weight of Mitotane is approximately 320.04 g/mol . The [M+H]+ adduct is not the most abundant precursor in some ionization modes. The provided precursor ion for Mitotane is based on the [M-Cl+H]+ fragment, which is commonly observed. The product ion corresponds to a characteristic fragment. The precursor for this compound is adjusted for the mass difference due to deuterium labeling, and its product ion is similarly shifted.
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and specificity for the quantification of mitotane in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for any variations during the analytical process. The simple protein precipitation sample preparation is rapid and suitable for high-throughput clinical laboratories. The chromatographic conditions provide good separation of mitotane from endogenous plasma components.
Conclusion
The described LC-MS/MS method using this compound as an internal standard is a reliable and efficient tool for the therapeutic drug monitoring of mitotane. Its implementation in a clinical setting can aid in optimizing patient dosage regimens to maximize therapeutic outcomes while minimizing the risk of toxicity.
Visualizations
Caption: Workflow for Mitotane Therapeutic Drug Monitoring.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of salivary free cortisol levels by liquid chromatography with tandem mass spectrometry (LC-MS/MS) in patients treated with mitotane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Predicted LC-MS/MS Spectrum - 20V, Positive (HMDB0014786) [hmdb.ca]
- 4. Fragmentation pathways and structural characterization of 14 nerve agent compounds by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer’s Orifice [mdpi.com]
- 6. scielo.br [scielo.br]
Application Notes: Quantification of Mitotane in Human Plasma using Gas Chromatography-Mass Spectrometry with Mitotane-d8 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of mitotane in human plasma using gas chromatography-mass spectrometry (GC-MS). The protocol employs a deuterated internal standard, Mitotane-d8, to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and clinical research. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by GC-MS analysis. This document provides a comprehensive experimental protocol, quantitative data, and a visual representation of the analytical workflow and the metabolic pathway of mitotane.
Introduction
Mitotane (o,p'-DDD) is a primary therapeutic agent for the treatment of adrenocortical carcinoma (ACC).[1][2][3] Due to its narrow therapeutic window, monitoring plasma concentrations is crucial to optimize efficacy while minimizing toxicity.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules like mitotane in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response. This application note presents a detailed protocol for the determination of mitotane concentrations in human plasma.
Experimental Protocol
This protocol is adapted from the validated method described by Ando et al. (2019).[4][5][6]
1. Materials and Reagents
-
Mitotane certified reference standard
-
This compound (deuterated internal standard)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (drug-free)
-
Deionized water
-
Standard laboratory glassware and consumables
2. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of mitotane and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of mitotane by serial dilution of the primary stock solution with methanol to achieve concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 10 µg/mL).
-
Calibration Curve Standards: Spike drug-free human plasma with the mitotane working standard solutions to create a calibration curve with a minimum of six non-zero concentration points.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of ethyl acetate for GC-MS analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 20°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Mitotane ions (m/z): To be determined based on the fragmentation pattern of the reference standard.
-
This compound ions (m/z): To be determined based on the fragmentation pattern of the deuterated internal standard.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for a mitotane GC-MS assay.
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 50 µg/mL | [4][5][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [4][5][6] |
| Inter-assay Precision (%CV) | < 15% | [4][5][6] |
| Intra-assay Precision (%CV) | < 10% | [4][5][6] |
| Mean Recovery | > 85% | [4][5][6] |
Visualizations
Experimental Workflow
References
- 1. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mitotane Action in Adrenocortical Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Mitotane in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitotane (o,p'-DDD) is a crucial chemotherapeutic agent for treating adrenocortical carcinoma (ACC).[1][2] Due to its narrow therapeutic window of 14-20 µg/mL and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy and minimize toxicity.[1][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mitotane in human plasma, employing Mitotane-d8 as an internal standard (IS) to ensure accuracy and precision.
Principle
The method involves the extraction of Mitotane and the internal standard (this compound) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Mitotane to this compound against a calibration curve prepared in a surrogate matrix.
Experimental Workflow
Figure 1: Experimental workflow for Mitotane analysis in human plasma.
Materials and Reagents
| Item | Supplier/Grade |
| Mitotane | Certified Reference Material |
| This compound | Certified Reference Material |
| Acetonitrile | LC-MS Grade |
| Methanol | LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Water | Deionized, 18.2 MΩ·cm |
| Human Plasma (K2-EDTA) | Pooled, Drug-Free |
| Microcentrifuge Tubes (1.5 mL) | Polypropylene |
| HPLC Vials and Caps | Amber, with inserts |
Standard and Quality Control Preparation
Stock Solutions (1 mg/mL)
-
Mitotane Stock: Accurately weigh and dissolve 10 mg of Mitotane in methanol to a final volume of 10 mL.
-
This compound Stock (IS): Accurately weigh and dissolve 10 mg of this compound in methanol to a final volume of 10 mL.
Working Solutions
-
Mitotane Spiking Solutions: Prepare serial dilutions of the Mitotane stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (5 µg/mL): Dilute the this compound stock solution with methanol.
Calibration Standards and Quality Controls (QC)
Prepare calibration standards and QC samples by spiking appropriate amounts of the Mitotane working solutions into drug-free human plasma.
| Sample Type | Concentration (µg/mL) |
| Calibration Standard 1 (LLOQ) | 0.25 |
| Calibration Standard 2 | 0.5 |
| Calibration Standard 3 | 1.0 |
| Calibration Standard 4 | 5.0 |
| Calibration Standard 5 | 10.0 |
| Calibration Standard 6 | 20.0 |
| Calibration Standard 7 | 40.0 |
| QC - Low | 0.75 |
| QC - Medium | 15.0 |
| QC - High | 35.0 |
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the corresponding tube.
-
Add 20 µL of the Internal Standard Working Solution (5 µg/mL this compound) to each tube.
-
Vortex each tube for 10 seconds to mix.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean HPLC vial with an insert.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 60% B to 95% B over 3 min, hold at 95% B for 1 min, return to 60% B and re-equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 2.9 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions
Multiple Reaction Monitoring (MRM) is a highly sensitive mass spectrometry technique used for quantification.[5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mitotane | 320.0 | 249.0 | 25 |
| Mitotane (Qualifier) | 320.0 | 145.0 | 30 |
| This compound (IS) | 328.0 | 257.0 | 25 |
Data and Results
The method was validated for linearity, precision, accuracy, and sensitivity.
Calibration Curve
The calibration curve was linear over the concentration range of 0.25 to 40.0 µg/mL, with a correlation coefficient (r²) of >0.995.[1]
| Nominal Conc. (µg/mL) | Calculated Conc. (µg/mL) | Accuracy (%) |
| 0.25 | 0.26 | 104.0 |
| 0.50 | 0.48 | 96.0 |
| 1.00 | 1.03 | 103.0 |
| 5.00 | 5.10 | 102.0 |
| 10.00 | 9.85 | 98.5 |
| 20.00 | 20.30 | 101.5 |
| 40.00 | 39.60 | 99.0 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at three QC levels. The results were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.75 | 5.8 | 103.2 | 7.1 | 101.5 |
| Medium | 15.0 | 4.2 | 98.7 | 5.5 | 99.8 |
| High | 35.0 | 3.9 | 101.4 | 4.8 | 102.1 |
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Mitotane in human plasma. The use of protein precipitation for sample preparation and a deuterated internal standard provides a high-throughput and accurate assay suitable for therapeutic drug monitoring and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple HPLC method for plasma level monitoring of mitotane and its two main metabolites in adrenocortical cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromsoc.jp [chromsoc.jp]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Mitotane and Mitotane-d8 in Human Serum by Liquid-Liquid Extraction and LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Mitotane and its deuterated internal standard, Mitotane-d8, from human serum. This method is suitable for therapeutic drug monitoring (TDM) and clinical research applications. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
Introduction
Mitotane (o,p'-DDD) is a chemotherapeutic agent used in the treatment of adrenocortical carcinoma. Due to its narrow therapeutic window (typically 14-20 µg/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring is crucial to optimize efficacy and minimize toxicity.[1][2] This protocol describes a simple and effective LLE method for the extraction of Mitotane and its stable isotope-labeled internal standard, this compound, from serum samples prior to LC-MS/MS analysis. The use of a deuterated internal standard helps to correct for matrix effects and variations in extraction efficiency, ensuring accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
Mitotane certified reference standard
-
This compound certified reference standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
HPLC grade Ethyl Acetate
-
HPLC grade Water with 0.1% Formic Acid
-
Human serum (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mitotane and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mitotane stock solution in methanol to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in methanol at a suitable concentration (e.g., 12.5 µg/mL).[1]
Sample Preparation and Liquid-Liquid Extraction
-
Sample Thawing: Thaw frozen serum samples, calibration standards, and quality control samples at room temperature.
-
Aliquoting: Pipette 200 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 40 µL of the this compound internal standard working solution to each tube.[1]
-
Protein Precipitation: Add a protein precipitating solvent such as acetonitrile or methanol. For instance, add 200 µL of acetonitrile to the plasma sample in a 1:1 volume ratio.[3]
-
Extraction Solvent Addition: Add 150 µL of ethyl acetate to each tube.[1]
-
Vortexing: Vortex the tubes vigorously for 10 minutes to ensure thorough mixing and extraction.[1]
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.[1]
-
Supernatant Transfer: Carefully collect the supernatant (the upper organic layer) and transfer it to a clean tube for analysis.[1]
LC-MS/MS Analysis
The extracted samples are then analyzed by a validated LC-MS/MS method. The specific parameters for the liquid chromatography and mass spectrometry will need to be optimized based on the instrumentation available.
Data Presentation
The following table summarizes the quantitative data from a representative method for Mitotane analysis.
| Parameter | Value | Reference |
| Linearity Range | 0.25 - 40 µg/mL | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [1][2] |
| Recovery | >95% | [3] |
| Intra-day Precision (CV%) | < 15% | [1][2] |
| Inter-day Precision (CV%) | < 15% | [1][2] |
| Linearity (r²) | > 0.99 | [1][2] |
Experimental Workflow Visualization
Caption: Liquid-liquid extraction workflow for Mitotane and this compound from serum.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: A Robust Protein Precipitation Method for the Quantification of Mitotane in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a simple, rapid, and reliable protein precipitation method for the quantification of mitotane in human plasma samples. This protocol is designed for researchers, scientists, and drug development professionals requiring an efficient sample preparation technique for therapeutic drug monitoring and pharmacokinetic studies of mitotane. The described method utilizes acetonitrile for protein precipitation, followed by analysis using high-performance liquid chromatography (HPLC) with UV or diode array detection (DAD), or gas chromatography-mass spectrometry (GC-MS). This document provides a comprehensive experimental protocol and summarizes the expected quantitative performance based on published literature.
Introduction
Mitotane (o,p'-DDD) is an adrenolytic agent used in the treatment of adrenocortical carcinoma (ACC).[1][2] Due to its narrow therapeutic window (typically 14-20 µg/mL) and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of mitotane plasma concentrations is crucial to optimize efficacy and minimize toxicity.[2] Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness.[3] This method effectively removes a large portion of plasma proteins that can interfere with chromatographic analysis.[3][4] This application note presents a validated protein precipitation protocol for mitotane quantification in human plasma, adaptable for various analytical endpoints.
Experimental Protocol
This protocol describes a general procedure for protein precipitation of plasma samples for mitotane analysis. It is recommended to optimize specific parameters based on the analytical instrumentation and validation requirements of the individual laboratory.
Materials and Reagents:
-
Mitotane analytical standard
-
Methanol (for IS stock solution)[2]
-
Formic acid (optional, for mobile phase modification)[5]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Autosampler vials
Procedure:
-
Sample and Standard Preparation:
-
Protein Precipitation:
-
Pipette 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[5][7]
-
Add 400 µL of acetonitrile containing the internal standard (e.g., 25 µg/mL of p,p'-DDD).[5] This results in a 2:1 ratio of precipitation solvent to plasma.
-
Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing and protein precipitation.[5][7]
-
-
Centrifugation:
-
Supernatant Transfer:
-
Analysis:
Quantitative Data Summary
The following tables summarize the performance characteristics of the protein precipitation method for mitotane quantification as reported in various studies.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-DAD[5][6][9] | HPLC-UV[7] | GC-MS[2] |
| Linearity Range (µg/mL) | 1.00 - 50.00 | 1 - 40 | 0.25 - 40 |
| Correlation Coefficient (R²) | > 0.9987 | 0.9988 | 0.992 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1.00 | 0.2 | 0.25 |
| Limit of Detection (LOD) (µg/mL) | 0.98 (Analytical Sensitivity) | 0.066 | Not Reported |
Table 2: Accuracy and Precision
| Parameter | HPLC-DAD[6][9] | HPLC-UV[8] | GC-MS[2] |
| Intra-assay Precision (%CV) | 2.3% to 3.9% | < 12% | Not Reported |
| Inter-assay Precision (%CV) | < 9.98% | < 15% | Not Reported |
| Accuracy | 89.4% to 105.9% | Not Reported | Not Reported |
Table 3: Recovery and Matrix Effect
| Parameter | HPLC-DAD[6][9] | HPLC-UV[1][7] | GC-MS[2] |
| Recovery (%) | 98.00% to 117.00% | 95% to 110% | Good Precision |
| Matrix Effect | No matrix effects observed | Not Reported | Good Precision |
Experimental Workflow Diagram
Caption: Workflow for Mitotane Quantification.
Conclusion
The protein precipitation method described in this application note is a simple, rapid, and robust technique for the quantification of mitotane in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for routine therapeutic drug monitoring and pharmacokinetic studies. The straightforward workflow allows for high-throughput sample processing, providing a valuable tool for researchers and clinicians in the management of adrenocortical carcinoma.
References
- 1. Determination of mitotane (o,p-DDD) and its metabolites o,p-DDA and o,p-DDE in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for UPLC-MS/MS Analysis of Mitotane and Mitotane-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotane (o,p'-DDD) is a cornerstone in the treatment of adrenocortical carcinoma (ACC), utilized both as an adjuvant therapy and for advanced disease. Its mechanism of action involves the selective destruction of adrenal cortex cells and inhibition of steroidogenesis. Mitotane exhibits a narrow therapeutic window, with plasma concentrations between 14-20 µg/mL generally considered optimal for efficacy while minimizing toxicity.[1][2][3][4][5] Levels below this range may be sub-therapeutic, whereas concentrations exceeding 20 µg/mL are associated with an increased risk of severe neurological and gastrointestinal side effects.[2][5] Therefore, therapeutic drug monitoring (TDM) of mitotane is crucial for optimizing patient outcomes.
This document provides a detailed application note and protocol for the quantitative analysis of mitotane in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Mitotane-d8, to ensure high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Mitotane certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (drug-free)
-
Volumetric flasks and pipettes
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
UPLC vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve mitotane and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations for calibration curves and quality controls.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 1 µg/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, quality controls, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the IS working solution (1 µg/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix thoroughly for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean UPLC vial.
-
Inject a portion of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
The following tables summarize the proposed UPLC-MS/MS conditions. These parameters may require optimization based on the specific instrumentation used.
Table 1: UPLC Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Mitotane | 321.0 | 235.0 | 0.1 | 30 | 20 |
| 321.0 | 165.0 | 0.1 | 30 | 25 | |
| This compound (IS) | 329.0 | 243.0 | 0.1 | 30 | 20 |
| 329.0 | 173.0 | 0.1 | 30 | 25 |
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for therapeutic drug monitoring. The validation should assess the following parameters:
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed using a series of standards. | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy within ±20% |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at LLOQ, low, mid, and high QC levels. | Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. Assessed at LLOQ, low, mid, and high QC levels. | Intra- and inter-day accuracy (% bias) within ±15% (±20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Consistent and reproducible |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. Includes freeze-thaw, short-term, and long-term stability. | Analyte concentration within ±15% of the nominal concentration |
Visualizations
References
- 1. Low-dose monitored mitotane treatment achieves the therapeutic range with manageable side effects in patients with adrenocortical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Mitotane-d8 in Advancing Pharmacokinetic Studies of Mitotane
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The adrenolytic drug, mitotane, is a cornerstone in the treatment of adrenocortical carcinoma (ACC). However, its challenging pharmacokinetic profile, characterized by poor and variable oral bioavailability, a long elimination half-life of 18 to 159 days, and a narrow therapeutic window, necessitates precise and reliable monitoring to optimize patient outcomes.[1][2][3] Therapeutic drug monitoring (TDM) is crucial to maintain plasma concentrations within the target range of 14–20 mg/L, balancing efficacy and toxicity.[1][2] The use of a stable isotope-labeled internal standard, such as Mitotane-d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for accurate quantification of mitotane in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of mitotane.
Application Notes
The use of a deuterated internal standard like this compound is highly advantageous for quantitative bioanalysis. This compound is an ideal internal standard because it shares near-identical physicochemical properties with the unlabeled analyte, mitotane. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The mass difference between this compound and mitotane allows for their distinct detection by the mass spectrometer, leading to highly accurate and precise quantification.
Key Applications of this compound:
-
Definitive Pharmacokinetic Studies: Essential for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of mitotane.
-
Therapeutic Drug Monitoring (TDM): Enables precise measurement of plasma mitotane concentrations to guide dose adjustments and maintain levels within the therapeutic window.
-
Bioequivalence Studies: Crucial for comparing different formulations of mitotane.
-
Drug-Drug Interaction Studies: Facilitates the accurate assessment of the impact of co-administered drugs on mitotane pharmacokinetics.
Experimental Protocols
The following is a representative protocol for the quantification of mitotane in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on established methodologies for mitotane analysis and best practices for bioanalytical method validation.
Materials and Reagents
-
Mitotane analytical standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA)
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of mitotane and this compound in methanol.
-
Working Standard Solutions: Serially dilute the mitotane stock solution with methanol to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 1 µg/mL).
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate mitotane working solutions to prepare a series of calibration standards (e.g., 1-50 µg/mL) and at least three levels of QCs (low, medium, and high).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mitotane: Precursor ion -> Product ion (specific m/z to be determined based on instrument tuning).
-
This compound: Precursor ion -> Product ion (specific m/z to be determined, reflecting the deuterium labeling).
-
-
Data Presentation
The following tables summarize typical validation parameters for a robust LC-MS/MS method for mitotane quantification using this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1.00 - 50.00 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| Medium | 15.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
| High | 40.0 | < 10 | 90 - 110 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | > 85 | 90 - 110 |
| High | 40.0 | > 85 | 90 - 110 |
Visualizations
The following diagrams illustrate the experimental workflow and the logic behind using a stable isotope-labeled internal standard.
Caption: Experimental workflow for mitotane analysis in plasma.
References
- 1. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetic and Pharmacogenetic Analysis of Mitotane in Patients with Adrenocortical Carcinoma: Towards Individualized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
Application Notes: The Role of Mitotane-d8 in Ensuring Accuracy in Clinical Laboratory Proficiency Testing
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of Mitotane in Adrenocortical Carcinoma – Review and State of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotane exhibits dual effects on steroidogenic enzymes gene transcription under basal and cAMP-stimulating microenvironments in NCI-H295 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Mitotane Action in Adrenocortical Cancer Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automate Your PT Workflow - WSLH Proficiency Testing [wslhpt.org]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Mitotane in Human Plasma using Mitotane-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and high-throughput method for the quantitative analysis of Mitotane in human plasma using its deuterated internal standard, Mitotane-d8. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This workflow is designed for researchers, scientists, and drug development professionals requiring a reliable and efficient method for therapeutic drug monitoring and pharmacokinetic studies of Mitotane. The therapeutic range for mitotane is typically between 14 and 20 mg/L.
Introduction
Mitotane (o,p'-DDD) is a chemotherapeutic agent primarily used in the treatment of adrenocortical carcinoma (ACC). Due to its narrow therapeutic window of 14–20 μg/mL and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) is crucial to optimize efficacy and minimize toxicity. High-throughput analytical methods are essential for efficient TDM in clinical research and drug development settings. This application note presents a detailed protocol for the high-throughput analysis of Mitotane in human plasma using a stable isotope-labeled internal standard, this compound, and LC-MS/MS detection. The use of a deuterated internal standard is ideal for bioanalysis as it shares similar physicochemical properties with the analyte, ensuring accurate quantification by compensating for variability in sample preparation and instrument response.
Materials and Methods
Reagents and Materials
-
Mitotane and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (K2-EDTA)
-
96-well collection plates
-
96-well protein precipitation plates
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
A triple quadrupole mass spectrometer
-
A nitrogen generator
Preparation of Standard Solutions
Stock solutions of Mitotane and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.
Experimental Protocols
Sample Preparation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, and quality control sample into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a 96-well collection plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
Application Notes and Protocols for Mitotane-d8 Detection by Electrospray Ionization Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Mitotane-d8, a deuterated internal standard for Mitotane, using liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).
I. Introduction
Mitotane (o,p'-DDD) is a chemotherapeutic agent primarily used in the treatment of adrenocortical carcinoma. Therapeutic drug monitoring of Mitotane is crucial due to its narrow therapeutic window. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification in complex biological matrices like plasma. This document outlines the optimized electrospray ionization (ESI) settings and a comprehensive protocol for the detection and quantification of this compound.
II. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Mitotane and its deuterated internal standard, this compound.
Table 1: Mass Spectrometry Parameters for Mitotane and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Polarity |
| Mitotane | 320.0 | 235.0 | 100 | 25 | Positive |
| This compound | 328.0 | 243.0 | 100 | 25 | Positive |
Table 2: Electrospray Ionization (ESI) Source Settings
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas Flow | 3.0 L/min |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Source Temperature | 120 °C |
Table 3: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 50% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
III. Experimental Protocols
A. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Mitotane and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Mitotane stock solution in a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
B. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1, 2, and 3.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Inject the prepared standards and samples onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
IV. Visualizations
A. Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
B. Mitotane's Mechanism of Action in Adrenocortical Cells
Mitotane's primary mechanism of action involves the disruption of mitochondrial function within the adrenal cortex, leading to decreased steroidogenesis and ultimately, cell death.[1][2][3]
Caption: Mitotane's inhibitory effects on mitochondrial enzymes.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for Mitotane-d8 in HPLC
This guide provides comprehensive troubleshooting strategies and frequently asked questions to address poor peak shape for Mitotane-d8 in High-Performance Liquid Chromatography (HPLC) experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape, most commonly observed as peak tailing, is a frequent issue in the analysis of hydrophobic compounds like Mitotane and its deuterated analogue, this compound.[1] The primary causes stem from secondary chemical interactions with the stationary phase, improper mobile phase conditions, column degradation, or issues with the HPLC system itself.[2][3][4]
Q2: My this compound peak is tailing significantly. What is the most likely cause?
The most common cause of peak tailing for compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][5] For silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface are often the culprit.[2][6] These polar silanol groups can interact strongly with analytes, leading to a secondary retention mechanism that causes the peak to tail.[5][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
Mobile phase pH is critical for controlling secondary interactions with silanol groups.[2] Silanol groups are acidic and become ionized (negatively charged) at a pH above 3.[5] To prevent peak tailing caused by these interactions, it is recommended to operate at a lower pH.[5] By acidifying the mobile phase (e.g., to pH 2.3 with 0.1% formic acid), the silanol groups remain protonated (neutral), minimizing unwanted interactions and resulting in a more symmetrical peak shape.[1][7]
Q4: Can my sample preparation or injection solvent cause poor peak shape?
Yes. Using an injection solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can lead to peak distortion, including fronting or splitting.[3][8][9] Whenever possible, the sample should be dissolved in the mobile phase itself.[9] Additionally, overloading the column with a sample that is too concentrated can saturate the stationary phase at the column inlet, causing poor peak shape.[3][9]
Q5: When should I suspect a column issue is the root cause of my peak shape problems?
You should suspect a column issue if you observe a gradual deterioration of peak shape over time, accompanied by an increase in backpressure.[9][10] Other indicators include:
-
Void formation at the column inlet.[3]
-
A partially blocked inlet frit from sample debris or mobile phase precipitates.[11]
-
General column degradation after many injections (e.g., >500), especially when using aggressive mobile phases.[11]
Q6: What are extra-column effects and how can they impact my analysis?
Extra-column effects refer to any contribution to peak broadening or tailing that occurs outside of the analytical column.[2][3] This is often caused by excessive volume in the system, such as using tubing with a wide internal diameter, long connection tubing, or a detector with a large flow cell.[3][8] These issues are particularly noticeable for early-eluting peaks.[8]
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
When encountering peak tailing for this compound, a systematic approach is crucial for efficient problem-solving. The following workflow helps isolate the root cause.
Caption: A decision tree for troubleshooting peak tailing.
The Role of Silanol Interactions and pH
Understanding the chemistry at the column surface is key to preventing peak tailing for compounds like this compound. Residual silanol groups on the silica stationary phase can exist in a protonated (neutral) or ionized (negative) state depending on the mobile phase pH. Ionized silanols create strong, undesirable secondary interactions, leading to poor peak shape.
Caption: Relationship between pH, silanol state, and peak shape.
Quantitative Data and Experimental Protocols
Table 1: Recommended HPLC Parameters for Mitotane Analysis
The following parameters are based on validated methods that achieved symmetrical peak shapes for Mitotane.[1][7][12]
| Parameter | Method 1 | Method 2 |
| Column | C18 Reversed-Phase | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 60% Acetonitrile, 40% Water with 0.1% Formic Acid | 90% Acetonitrile, 10% Water |
| pH | ~2.3 | Not specified (Neutral) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Column Temp. | 28 °C | 35 °C |
| Detection | 230 nm | 226 nm |
| Injection Vol. | 50 µL | 50 µL |
| Run Mode | Isocratic | Isocratic |
Note: Method 1 is highly recommended for mitigating peak tailing due to the use of an acidified mobile phase.
Protocol 1: Acidified Mobile Phase Preparation
This protocol describes the preparation of a mobile phase designed to suppress silanol interactions.[1][7]
-
Aqueous Phase Preparation:
-
Measure 400 mL of HPLC-grade water into a clean 1 L glass bottle.
-
Carefully add 1.0 mL of formic acid to the water.
-
Mix thoroughly. This creates a 0.1% formic acid solution (adjusting for total final volume).
-
-
Organic Phase:
-
Measure 600 mL of HPLC-grade acetonitrile.
-
-
Final Mobile Phase:
-
Add the 600 mL of acetonitrile to the 400 mL of acidified water.
-
Cap the bottle and mix well by inversion.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
Protocol 2: Sample Preparation via Protein Precipitation
This is a common method for extracting Mitotane from plasma samples.[1][7]
-
Pipette 200 µL of the plasma sample (containing this compound as an internal standard) into a microcentrifuge tube.
-
Add 400-600 µL of cold acetonitrile to the tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge the tube at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 50 µL) into the HPLC system.[1]
Protocol 3: Column Flushing and Decontamination
If a column is suspected of being contaminated or having a blocked frit, this procedure can help restore performance.
-
Disconnect the column from the detector to avoid flushing contaminants into the detector cell.
-
Reverse the column direction.
-
Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min), using at least 10-20 column volumes for each step:
-
Mobile phase without buffer (e.g., Water/Acetonitrile) to remove salts.
-
100% Water (HPLC-grade).
-
100% Isopropanol.
-
100% Methylene Chloride (if compatible with your system and column).
-
100% Isopropanol.
-
Re-equilibrate with your mobile phase.
-
-
Reconnect the column in the correct flow direction and test its performance with a standard. If peak shape does not improve, the column may be permanently damaged and should be replaced.[5]
References
- 1. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. scielo.br [scielo.br]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples [mdpi.com]
How to minimize ion suppression for Mitotane analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and overcome common challenges in the analysis of mitotane.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in mitotane analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte, mitotane, in the mass spectrometer's ion source.[1] This leads to a decreased instrument response and can result in inaccurate and imprecise quantification, underestimation of the true concentration, and reduced sensitivity of the assay.[1][2] Given mitotane's narrow therapeutic window (14–20 μg/mL), accurate measurement is critical for effective patient treatment.[3]
Q2: What are the primary causes of ion suppression in biological samples like plasma?
A2: The main culprits for ion suppression in biological matrices are endogenous components that are present in high concentrations. These include:
-
Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in plasma samples.[4]
-
Proteins: Abundant proteins in plasma can cause ion suppression and also contaminate the LC-MS system.[5]
-
Salts and other small molecules: These can also interfere with the ionization process.[5]
Q3: How can I detect and assess the magnitude of ion suppression in my mitotane assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of a mitotane standard solution into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the baseline signal at the retention time of mitotane indicates the presence of co-eluting components that are causing ion suppression.[5]
-
Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The response of mitotane spiked into a blank matrix extract is compared to the response of mitotane in a neat solvent. An MF of <1 indicates ion suppression, while an MF of >1 suggests ion enhancement.[2]
Q4: What is the role of an internal standard (IS) in mitigating ion suppression?
A4: An internal standard is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, variability due to matrix effects can be compensated for.[6] For mitotane analysis, a stable isotope-labeled (SIL) internal standard is the gold standard as its behavior most closely mimics that of the analyte.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during mitotane analysis that may be related to ion suppression.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Low mitotane signal intensity or poor sensitivity | Significant ion suppression: Co-eluting matrix components are interfering with mitotane ionization. | 1. Optimize Sample Preparation: Switch to a more rigorous cleanup method (e.g., from Protein Precipitation to LLE or SPE) to remove more interferences. 2. Modify Chromatography: Adjust the mobile phase gradient or use a different analytical column to achieve better separation of mitotane from the suppression zone. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor reproducibility of results (high %CV) | Variable matrix effects: The degree of ion suppression is inconsistent across different samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as mitotane, effectively normalizing the response.[6][7] 2. Improve Sample Cleanup: A more robust and consistent sample preparation method will reduce variability in matrix components between samples. |
| Non-linear calibration curve | Concentration-dependent matrix effects: The extent of ion suppression changes at different analyte concentrations. | 1. Re-evaluate Sample Preparation: Ensure the chosen method is not being overloaded at higher concentrations. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects across the concentration range. |
| Gradual decrease in signal intensity over a run sequence | Contamination of the ion source or mass spectrometer: Buildup of non-volatile matrix components from inadequately cleaned samples. | 1. Implement a Divert Valve: Program the divert valve to send the highly aqueous, early-eluting, and salt-containing portion of the chromatogram to waste instead of the mass spectrometer. 2. Improve Sample Cleanup: More effective removal of matrix components will reduce the rate of instrument contamination. 3. Perform Regular Instrument Maintenance: Clean the ion source and other relevant components of the mass spectrometer as recommended by the manufacturer. |
| Peak tailing or splitting | Chromatographic issues or matrix interferences: Co-eluting compounds can affect peak shape. | 1. Optimize Chromatography: Adjust mobile phase composition, pH, or gradient profile. 2. Consider a Different Column: A column with a different stationary phase may provide better separation. 3. Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. |
Experimental Protocols
Method 1: Protein Precipitation (PPT)
This is a simple and rapid sample preparation technique suitable for high-throughput analysis.
Protocol:
-
To 200 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard (e.g., p,p'-DDD).[8]
-
Vortex the mixture for 20-30 seconds to precipitate the proteins.[8][9]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[9]
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[9]
Reported Performance: One study using this method for an LC-DAD analysis of mitotane reported analyte recovery ranging from 98.00% to 117.00% and high accuracy (89.40% to 105.90%) with no significant matrix effects observed.[8][10][11]
Method 2: Deproteination followed by Liquid-Liquid Extraction (LLE)
LLE generally provides a cleaner extract than PPT, which can lead to reduced ion suppression.
Protocol:
-
To a plasma sample, add methanol containing the internal standard for deproteination.[3]
-
Add ethyl acetate to the sample and vortex for 10 minutes to extract mitotane.[3]
-
Centrifuge at 10,000 rpm for 5 minutes.[3]
-
Collect the supernatant (the organic layer) for analysis.[3]
Reported Performance: A GC-MS method utilizing this sample preparation approach demonstrated good precision for the matrix effect factor and percent recovery.[3]
Method 3: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide the cleanest extracts, significantly minimizing ion suppression.
Generic Protocol (using a polymeric reversed-phase sorbent):
-
Conditioning: Pass an organic solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Flush the cartridge with an aqueous solution (e.g., water or buffer).
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining mitotane.
-
Elution: Elute mitotane from the cartridge using a strong organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Note: The specific solvents and volumes will depend on the chosen SPE cartridge and should be optimized for mitotane.
Quantitative Data Summary
| Sample Preparation Method | Analyte Recovery | Matrix Effect Assessment | Reference |
| Protein Precipitation (with Acetonitrile) | 98.00% - 117.00% | No significant matrix effects or interference observed. | [8][10][11][12] |
| Deproteination and Liquid-Liquid Extraction | An unexpectedly large recovery rate (mean = 127.5%) was observed at 40 μg/mL, though it did not significantly affect linearity. | The matrix effect factor had acceptable precision. | [3] |
Visualizations
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples | Clinics [elsevier.es]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects in Mitotane quantification with Mitotane-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Mitotane using Mitotane-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Mitotane quantification?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the quantification of Mitotane from biological samples like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can cause these effects. This interference can lead to inaccurate and imprecise measurements of Mitotane concentrations.[2]
Q2: Why is this compound recommended as an internal standard for Mitotane quantification?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effects.[3] By maintaining a constant ratio of analyte to internal standard peak areas, this compound can compensate for variations in sample preparation and ionization, leading to more accurate and reliable quantification.[4]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The presence of matrix effects can be evaluated by calculating the Matrix Factor (MF). This is determined by comparing the peak response of an analyte in the presence of the matrix (a post-extraction spiked sample) to the peak response in a neat solution. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. The internal standard normalized MF (analyte MF divided by internal standard MF) should be close to 1, with a coefficient of variation (CV) typically not exceeding 15% across different lots of the biological matrix.[5]
Troubleshooting Guides
Issue 1: Poor accuracy and precision in Mitotane quantification.
This issue often points towards uncompensated matrix effects or problems with sample preparation.
Troubleshooting Steps:
-
Verify Co-elution of Mitotane and this compound: A slight shift in retention time between the analyte and its deuterated internal standard can lead to differential matrix effects and compromise quantification.[3] This can be caused by the "isotope effect," where the deuterium-labeled compound may have slightly different chromatographic behavior.[3]
-
Solution: Adjust chromatographic conditions (e.g., gradient, flow rate, or column chemistry) to ensure complete co-elution. In some cases, using a column with slightly lower resolution can help overlap the peaks.[3]
-
-
Evaluate Sample Preparation Efficiency: Inefficient removal of matrix components like phospholipids can lead to significant ion suppression.
-
Solution: Optimize the protein precipitation protocol. Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient for complete protein removal. A common ratio is 3:1 (v/v) of acetonitrile to plasma.[6]
-
Experimental Protocol: Protein Precipitation for Mitotane Extraction
This protocol is a common starting point for extracting Mitotane from human plasma.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.[7]
-
To a 100 µL plasma sample, add 50 µL of the internal standard working solution (this compound).
-
Add 250 µL of cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 30 seconds to 2 minutes.[6][8]
-
Centrifuge the samples at high speed (e.g., 12,000-14,800 rpm) for 2-10 minutes to pellet the precipitated proteins.[7][8]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[8]
Quantitative Data Summary: Impact of Matrix Effects
The following table illustrates a hypothetical scenario of how this compound can compensate for matrix effects, improving accuracy.
| Sample Type | Mitotane Peak Area | This compound Peak Area | Mitotane/Mitotane-d8 Ratio | Calculated Concentration (µg/mL) | Accuracy (%) |
| Neat Standard (10 µg/mL) | 1,000,000 | 1,200,000 | 0.833 | 10.0 | 100 |
| Spiked Plasma (10 µg/mL) - No IS | 750,000 | N/A | N/A | 7.5 | 75 |
| Spiked Plasma (10 µg/mL) - With IS | 750,000 | 900,000 | 0.833 | 10.0 | 100 |
Issue 2: Retention time shift observed between Mitotane and this compound.
As mentioned, even small shifts can impact the reliability of the assay.
Troubleshooting Steps:
-
Investigate Chromatographic Conditions:
-
Mobile Phase Composition: Ensure the mobile phase is prepared consistently. Small variations in pH or organic solvent ratio can affect retention times.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can cause retention time drift.[9]
-
Column Equilibration: Ensure the column is adequately equilibrated between injections.
-
-
Consider the Isotope Effect: Deuterium labeling can sometimes alter the physicochemical properties of a molecule, leading to slight changes in retention time.[3]
-
Solution: While complete co-elution is ideal, if a small, consistent shift is observed, ensure that the integration window for both peaks is appropriate and that the matrix effect is consistent across the slightly separated elution times. However, striving for co-elution by adjusting chromatographic parameters is the preferred approach.[3]
-
Visualizations
Caption: Experimental workflow for Mitotane quantification.
Caption: Troubleshooting logic for matrix effects.
Key Experimental Parameters
LC-MS/MS Parameters for Mitotane and this compound
The following table provides example Multiple Reaction Monitoring (MRM) transitions. These should be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mitotane | 320.0 | 235.0 | 25 |
| This compound | 328.0 | 241.0 | 25 |
Note: The exact m/z values may vary slightly depending on the specific adduct ion being monitored (e.g., [M+H]+). It is crucial to determine the optimal precursor and product ions, as well as collision energies, during method development.[10]
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. restek.com [restek.com]
- 10. researchgate.net [researchgate.net]
Low recovery of Mitotane-d8 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of Mitotane-d8 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound during sample extraction?
Low recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical process.[1][2] Key areas to investigate include:
-
Suboptimal Sample Preparation: Inefficient protein precipitation or cell lysis can leave the internal standard bound to matrix components, preventing its complete extraction.
-
Inappropriate Extraction Solvent: The choice of solvent is critical. Mitotane is highly lipophilic, so the extraction solvent must have a similar polarity to efficiently solvate it.[2][3]
-
Incorrect pH: The pH of the sample can influence the charge state of Mitotane and its interaction with the sample matrix and extraction solvent.[4]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement in the mass spectrometer.[5][6]
-
Instability of this compound: Deuterated standards can sometimes be prone to back-exchange of deuterium for hydrogen, especially under certain pH or temperature conditions, although this is less common for labels on aromatic rings.[5]
-
Errors in Standard Handling: Inaccurate spiking of the internal standard into the samples will lead to variability and apparent low recovery.
-
Instrumental Issues: Problems with the LC-MS/MS system, such as injector issues or a dirty ion source, can lead to poor signal and apparent low recovery.[6]
Q2: How can I optimize my liquid-liquid extraction (LLE) protocol for this compound?
Optimizing your LLE protocol involves a systematic approach to maximize the partitioning of this compound from the aqueous sample matrix into an immiscible organic solvent.[4]
-
Solvent Selection: Due to Mitotane's high lipophilicity (logP ≈ 6), non-polar solvents are generally effective.[7][8] Consider solvents like hexane, heptane, or methyl tert-butyl ether (MTBE). A mixture of solvents can also be used to fine-tune polarity.
-
pH Adjustment: While Mitotane is not ionizable, adjusting the sample pH can help to minimize the solubility of matrix components in the organic phase, leading to a cleaner extract.
-
Salting-Out Effect: Adding salt (e.g., sodium chloride, sodium sulfate) to the aqueous phase can increase the partitioning of Mitotane into the organic layer by decreasing its aqueous solubility.[3][4]
-
Extraction Volume and Repetition: Using an optimal ratio of organic solvent to aqueous sample is important. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume.
-
Mixing Technique: Ensure thorough mixing of the two phases to facilitate partitioning. Vortexing is common, but gentle inversion may be necessary to prevent emulsion formation, especially with plasma samples.
Q3: When should I consider using solid-phase extraction (SPE) for this compound, and what are the key parameters to optimize?
SPE can provide a cleaner extract compared to LLE, which is particularly beneficial for complex matrices.[9] Consider SPE when you observe significant matrix effects with LLE.
Key SPE optimization parameters include:[10][11][12]
-
Sorbent Selection: For the highly non-polar Mitotane, a reversed-phase sorbent (e.g., C18, C8) is the most appropriate choice.[9]
-
Conditioning and Equilibration: Properly conditioning the sorbent with a strong solvent (e.g., methanol) followed by equilibration with a weaker solvent (e.g., water) is crucial for consistent retention.
-
Sample Loading: The flow rate during sample loading should be slow enough to ensure adequate interaction between this compound and the sorbent.[10]
-
Wash Steps: The wash solvent should be strong enough to remove interfering matrix components without eluting this compound. A mixture of water and a small percentage of organic solvent is often used.
-
Elution: The elution solvent must be strong enough to completely desorb this compound from the sorbent. Acetonitrile, methanol, or a mixture of these with a small amount of a modifying agent are common choices.
Troubleshooting Guides
Guide 1: Diagnosing Low this compound Recovery
This guide provides a step-by-step process to identify the source of low this compound recovery.
Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart to systematically troubleshoot low this compound recovery.
Data Presentation
Table 1: Comparison of Common Extraction Methods for Mitotane
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by adding an organic solvent (e.g., acetonitrile, methanol). | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and then selectively eluted. |
| Typical Solvents | Acetonitrile, Methanol | Hexane, Heptane, MTBE, Dichloromethane | C18 or C8 sorbent; Methanol/Acetonitrile for elution. |
| Selectivity | Low | Moderate | High |
| Potential for Matrix Effects | High | Moderate | Low |
| Typical Recovery | Variable, often lower | 75-95%[13][14] | >90%[15] |
| Ease of Automation | High | Moderate | High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Mitotane from Plasma
This protocol provides a general procedure for the extraction of Mitotane and this compound from plasma samples.
-
Sample Preparation:
-
To 200 µL of plasma sample, add 20 µL of the this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration).
-
Vortex for 30 seconds.
-
-
Protein Precipitation (Optional but Recommended):
-
Add 200 µL of acetonitrile to the plasma sample.[14]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of hexane (or another suitable non-polar solvent) to the supernatant.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for LLE of Mitotane from Plasma
Caption: A step-by-step workflow for the liquid-liquid extraction of Mitotane.
Protocol 2: Solid-Phase Extraction (SPE) of Mitotane from Plasma
This protocol outlines a general procedure for SPE using a reversed-phase cartridge.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 SPE cartridge.
-
Pass 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
To 200 µL of plasma, add 20 µL of this compound internal standard.
-
Add 400 µL of water to the sample and vortex.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of a 10% methanol in water solution through the cartridge to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow for SPE of Mitotane from Plasma
Caption: A step-by-step workflow for the solid-phase extraction of Mitotane.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. welchlab.com [welchlab.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. myadlm.org [myadlm.org]
- 7. The Challenging Pharmacokinetics of Mitotane: An Old Drug in Need of New Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Powder Self-Emulsifying Drug Delivery System for Mitotane: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 11. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with isobaric interference in Mitotane analysis
Welcome to the technical support center for Mitotane analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification of Mitotane, with a specific focus on dealing with isobaric interference.
Frequently Asked Questions (FAQs)
Q1: What is isobaric interference and why is it a concern in Mitotane analysis?
A1: Isobaric interference occurs when two or more different compounds have the same nominal mass-to-charge ratio (m/z), making them indistinguishable by a mass spectrometer based on mass alone. In the analysis of Mitotane (o,p'-DDD), the primary source of isobaric interference is its structural isomer, p,p'-DDD. Both o,p'-DDD and p,p'-DDD have the same molecular weight and can produce fragment ions with the same m/z in tandem mass spectrometry (MS/MS), leading to inaccurate quantification of Mitotane if not properly resolved.[1][2]
Q2: Besides p,p'-DDD, are there other compounds I should be aware of that can interfere with Mitotane analysis?
A2: Yes, the main metabolites of Mitotane, 1,1-(o,p'-dichlorodiphenyl)-2,2-dichloroethene (o,p'-DDE) and 1,1-(o,p'-dichlorodiphenyl)-acetic acid (o,p'-DDA), can also pose an analytical challenge. While not strictly isobaric with Mitotane, their presence in biological samples at potentially high concentrations necessitates their separation to ensure accurate quantification of the parent drug.[3]
Q3: My Mitotane peak appears broad or shows shouldering. What could be the cause?
A3: A broad or shouldered peak is a strong indication of co-elution, likely with the p,p'-DDD isomer. Due to their similar chemical structures, separating these two compounds can be challenging. Inadequate chromatographic resolution will result in overlapping peaks, leading to an overestimation of the Mitotane concentration. It is crucial to optimize your chromatographic method to achieve baseline separation of these isomers.
Q4: How can I confirm if I have an isobaric interference issue in my LC-MS/MS analysis?
A4: If you suspect interference, you can perform the following checks:
-
Review your chromatography: Examine the peak shape of your Mitotane standard and samples. Any asymmetry or shouldering is a red flag.
-
Analyze an isomer standard: If available, inject a standard of p,p'-DDD using your current method to determine its retention time. This will confirm if it co-elutes with Mitotane.
-
Monitor multiple MRM transitions: While o,p'-DDD and p,p'-DDD are known to share major fragments, it is possible that they have different ratios of less intense fragment ions. An unexpected ion ratio in your sample compared to a pure Mitotane standard can indicate the presence of an interferent.
Troubleshooting Guide
Issue: Inaccurate quantification of Mitotane due to suspected isobaric interference.
This guide provides a systematic approach to identify and resolve isobaric interference in the LC-MS/MS analysis of Mitotane.
Step 1: Identification of the Interference
The primary suspect for isobaric interference is the p,p'-DDD isomer. Both o,p'-DDD (Mitotane) and p,p'-DDD have the same molecular weight (320.0 g/mol ) and are known to produce a common major fragment ion at m/z 235 upon collision-induced dissociation (CID).[1][4] This means that without adequate chromatographic separation, any p,p'-DDD present in the sample will contribute to the signal attributed to Mitotane, leading to erroneously high results.
Logical Flow for Troubleshooting Isobaric Interference
Caption: Troubleshooting workflow for inaccurate Mitotane quantification.
Step 2: Chromatographic Resolution
The most effective way to deal with isobaric interference from p,p'-DDD is to separate it from Mitotane chromatographically.
Recommended Approach: Reversed-Phase HPLC
-
Column: A high-resolution C18 column is recommended.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), typically provides good separation.
-
Gradient Optimization: A shallow gradient is often necessary to resolve these closely eluting isomers. Experiment with the gradient slope and starting and ending percentages of the organic solvent.
Example Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 2.6 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a lower percentage of B and slowly ramp up. |
| Column Temperature | 30-40 °C |
Note: The exact conditions will need to be optimized for your specific column and LC system. The goal is to achieve baseline separation between o,p'-DDD and p,p'-DDD.
Step 3: Mass Spectrometry Detection
While chromatography is the primary tool for resolving isobaric interference, optimizing the MS/MS method can improve selectivity.
Multiple Reaction Monitoring (MRM)
Since o,p'-DDD and p,p'-DDD share a major fragment at m/z 235, it is beneficial to investigate other, less intense fragments that may show different relative abundances between the two isomers.
Hypothetical MRM Transitions for DDD Isomers:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| o,p'-DDD (Mitotane) | 319.0 | 235.0 | Investigate other fragments |
| p,p'-DDD | 319.0 | 235.0 | Investigate other fragments |
| (Note: These are representative values in negative ion mode; the exact m/z may vary based on ionization source and adduct formation. It is crucial to determine the optimal transitions on your own instrument.) |
Experimental Workflow for Method Development
Caption: General workflow for Mitotane analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a general method for the extraction of Mitotane and its related compounds from human plasma.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Internal Standard Addition: Add the internal standard solution (e.g., p,p'-DDE or a stable isotope-labeled Mitotane).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for improved sensitivity.
-
Injection: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for Separation of Mitotane and Isobaric Interferences
This protocol provides a starting point for developing a robust LC-MS/MS method for the simultaneous analysis of o,p'-DDD, p,p'-DDD, o,p'-DDE, and o,p'-DDA.
Chromatographic and Mass Spectrometric Parameters:
| Parameter | Setting |
| LC System | UHPLC/HPLC system |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Gradient Program | 0-1 min (50% B), 1-8 min (50-95% B), 8-10 min (95% B), 10.1-12 min (50% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | To be optimized on the specific instrument (see table below for guidance) |
Expected Retention Times and MRM Transitions (for guidance):
| Compound | Expected Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| o,p'-DDA | ~ 5.0 - 6.0 | 303.0 | 259.0 |
| o,p'-DDD (Mitotane) | ~ 7.0 - 8.0 | 319.0 | 235.0 |
| p,p'-DDD | ~ 7.5 - 8.5 | 319.0 | 235.0 |
| o,p'-DDE | ~ 8.5 - 9.5 | 317.0 | 246.0 |
Important Note: The retention times are estimates and will vary depending on the specific chromatographic conditions. It is essential to run individual standards to confirm the retention times on your system. The key is to achieve chromatographic separation between o,p'-DDD and p,p'-DDD.
References
Improving the limit of quantification for Mitotane using Mitotane-d8
Welcome to the technical support center for the quantification of Mitotane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work, with a focus on improving the limit of quantification (LOQ) using Mitotane-d8.
General Questions
Q1: Why should I use this compound as an internal standard for Mitotane quantification?
Using a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS methods.[1][2] Because this compound has a nearly identical chemical structure and physicochemical properties to Mitotane, it behaves similarly during sample preparation, chromatography, and ionization.[3] This allows it to effectively compensate for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to improved accuracy, precision, and a potentially lower limit of quantification (LOQ).[4]
Q2: What are the main advantages of this compound over other types of internal standards?
Compared to using a structural analog or a different compound as an internal standard, this compound offers several key advantages:
-
Co-elution with the Analyte: this compound will have a very similar, if not identical, chromatographic retention time to Mitotane, which is crucial for accurate compensation of matrix effects that can vary during the chromatographic run.[5]
-
Similar Ionization Efficiency: As it is chemically almost identical, this compound will have a similar ionization response to Mitotane in the mass spectrometer source, which helps in correcting for fluctuations in ionization efficiency.[1]
-
Improved Precision and Accuracy: By effectively normalizing for variability throughout the analytical process, SIL internal standards lead to more reliable and reproducible results.[4]
Methodology and Experimental Protocol
This section provides a sample protocol for the quantification of Mitotane in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mitotane: Specific precursor > product ion pair this compound: Specific precursor > product ion pair |
| Collision Energy | Optimized for each transition |
Note: The specific MRM transitions and collision energies need to be optimized for the instrument being used.
Troubleshooting Guide
Issue 1: Poor Linearity of the Calibration Curve
-
Possible Cause: Isotopic contribution or "cross-talk" from the analyte to the internal standard signal, especially if the mass difference is small. This can occur with compounds containing naturally abundant isotopes like chlorine, which is present in Mitotane.[6]
-
Troubleshooting Steps:
-
Check for Isotopic Overlap: Analyze a high concentration standard of Mitotane without the internal standard and monitor the MRM transition of this compound to see if there is any signal.
-
Select a Different Isotope: If significant cross-talk is observed, and if available, choose a different, less abundant isotope for monitoring the internal standard.[6]
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes minimize the relative contribution of the analyte's isotopes.
-
Issue 2: High Variability at the Lower Limit of Quantification (LLOQ)
-
Possible Cause: Inconsistent recovery during sample preparation or significant matrix effects at low concentrations.[4]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure thorough mixing during extraction and consistent evaporation and reconstitution steps.
-
Evaluate Matrix Effects: Prepare samples by spiking Mitotane and this compound into extracted blank matrix from different sources to assess the variability of ion suppression/enhancement.
-
Check for Co-eluting Interferences: Analyze blank matrix samples to ensure no endogenous compounds are interfering with the analyte or internal standard peaks.
-
Issue 3: Chromatographic Peak Tailing or Splitting for Mitotane and this compound
-
Possible Cause: Poor column performance, inappropriate mobile phase, or interactions with active sites in the LC system.
-
Troubleshooting Steps:
-
Column Conditioning: Ensure the column is properly conditioned with the mobile phase.
-
Mobile Phase pH: Adjust the pH of the mobile phase; for amine-containing compounds, a slightly acidic pH can improve peak shape.
-
Column Change: The column may be degraded; replace it with a new one.
-
System Cleanliness: Clean the injector and other parts of the LC system to remove any potential contaminants.
-
Issue 4: Analyte and Internal Standard (Mitotane and this compound) are Separating Chromatographically
-
Possible Cause: While rare for SIL internal standards, a slight difference in retention time can sometimes be observed, known as the "isotope effect."[5] This can be problematic if there is a sharp change in matrix effects at that point in the chromatogram.
-
Troubleshooting Steps:
-
Modify Chromatography: Adjust the gradient or mobile phase composition to try and force co-elution.
-
Evaluate Impact: If separation is minimal, assess if it is impacting the data's accuracy and precision. If the matrix effect is consistent across the two small peaks, it may not be a significant issue.
-
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is expected to provide a lower LOQ compared to methods using other internal standards or no internal standard due to better correction for analytical variability. Below is a summary of reported LOQ values for Mitotane using different analytical methods and internal standards.
| Analytical Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Reference |
| GC-MS | Unspecified | Plasma | 0.25 µg/mL | [7] |
| HPLC-UV | Aldrin | Plasma | 0.2 mg/L (0.2 µg/mL) | [8] |
| LC-DAD | p,p'-DDD | Plasma | 1.00 µg/mL | [9] |
Note: Data for a method specifically using this compound was not available in the searched literature. However, based on the principles of bioanalysis, an LC-MS/MS method with this compound would be expected to achieve an LOQ in the low ng/mL range, offering a significant improvement over the methods listed above.
Experimental Workflow Diagram
Caption: Workflow for Mitotane quantification using this compound and LC-MS/MS.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. myadlm.org [myadlm.org]
- 6. researchgate.net [researchgate.net]
- 7. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Technical Support Center: In-Source Fragmentation of Mitotane-d8 Solutions
Welcome to the technical support center for the analysis of Mitotane-d8 solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding in-source fragmentation (ISF) encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon can lead to a decreased signal intensity of the intended precursor ion and the appearance of unexpected fragment ions in the mass spectrum. For quantitative analysis, where this compound is often used as an internal standard, ISF can compromise the accuracy and reproducibility of the results by causing an underestimation of the analyte concentration.[3]
Q2: What are the expected precursor and product ions for this compound in LC-ESI-MS/MS?
While specific experimental data for this compound under various ESI conditions is limited in publicly available literature, we can predict the expected ions based on the structure of Mitotane and general fragmentation principles of similar chlorinated compounds.
-
Precursor Ion: In positive ion mode ESI, the protonated molecule, [M+H]⁺, is the expected precursor ion. For this compound (C₁₄H₂D₈Cl₄), the monoisotopic mass is approximately 328.0 g/mol . Therefore, the expected precursor ion would have an m/z of around 329.0. Due to the presence of four chlorine atoms, a characteristic isotopic pattern will be observed for the precursor ion.
-
Product Ions: Collision-induced dissociation (CID) or significant in-source fragmentation of the [M+H]⁺ ion is expected to lead to the loss of the dichloromethyl group (-CHCl₂) and the formation of a stable dichlorodiphenylmethyl cation. For this compound, a key fragment would be the dichlorodiphenyl-d4-methyl cation. A prominent fragment for non-deuterated Mitotane is observed at m/z 235.[4] Given the deuteration on the aromatic rings of this compound, a corresponding fragment would be expected at a higher m/z. Another potential fragmentation pathway involves the loss of a chlorine atom.
Q3: What are the common causes of in-source fragmentation of this compound?
Several instrumental parameters and solution conditions can contribute to the in-source fragmentation of this compound:
-
High Cone Voltage/Fragmentor Voltage: This is one of the most significant factors. Higher voltages in the ion source increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[5]
-
Elevated Ion Source Temperature: Higher temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[1]
-
Mobile Phase Composition: The pH and organic content of the mobile phase can influence the ionization efficiency and the stability of the protonated molecule.
-
Analyte Concentration: High concentrations of the analyte can sometimes lead to an increase in in-source fragmentation.
Troubleshooting Guide
This guide addresses common issues observed during the analysis of this compound solutions that may be related to in-source fragmentation.
| Issue | Potential Cause | Recommended Action |
| Low abundance of the expected precursor ion ([M+H]⁺) and high abundance of a fragment ion. | Excessive in-source fragmentation. | 1. Optimize Cone/Fragmentor Voltage: Gradually decrease the cone or fragmentor voltage to find the optimal value that maximizes the precursor ion signal while minimizing fragmentation.[5] 2. Reduce Source Temperature: Lower the ion source temperature in increments to see if it reduces fragmentation without significantly compromising desolvation and ionization efficiency.[1] 3. Adjust Mobile Phase: Consider using a mobile phase with a lower percentage of organic solvent or adjusting the pH to enhance the stability of the precursor ion. |
| Inconsistent peak areas for this compound across a sample batch. | Variable in-source fragmentation due to matrix effects or fluctuating source conditions. | 1. Review Sample Preparation: Ensure consistent and thorough sample cleanup to minimize matrix components that can affect ionization efficiency.[2] 2. Check Instrument Stability: Monitor source parameters (temperatures, gas flows) throughout the run to ensure they are stable. 3. Use a Co-eluting Internal Standard (if applicable): If this compound is not the internal standard, ensure the chosen internal standard co-elutes and experiences similar matrix effects. |
| Appearance of unexpected peaks in the chromatogram at the retention time of this compound. | In-source fragmentation leading to the formation of various fragment ions. | 1. Perform a Product Ion Scan: Acquire a full product ion scan of the this compound precursor ion to identify all major fragment ions. 2. Analyze Blank Samples: Inject a blank solvent sample after a high-concentration standard to check for carryover, which can be exacerbated by source fragmentation. |
| Poor linearity of the calibration curve for the analyte when using this compound as an internal standard. | Non-linear fragmentation of this compound at different concentration levels. | 1. Re-optimize Source Conditions: Re-evaluate and optimize the cone voltage and source temperature across the concentration range of the calibration standards. 2. Evaluate a Different Internal Standard: If the issue persists, consider using a different internal standard that is less prone to in-source fragmentation under the required analytical conditions. |
Experimental Protocols
Protocol 1: Optimization of Cone/Fragmentor Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of this compound at a concentration representative of the intended analytical range (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the expected precursor ion of this compound (e.g., m/z 329.0) and a key expected fragment ion.
-
Acquire data while ramping the cone/fragmentor voltage from a low value (e.g., 10 V) to a high value (e.g., 100 V) in discrete steps.
-
Plot the intensity of the precursor ion and the fragment ion as a function of the cone/fragmentor voltage.
-
Select the voltage that provides the highest intensity for the precursor ion with the lowest relative abundance of the fragment ion.
Visualizations
Caption: A troubleshooting workflow for addressing common issues related to this compound in-source fragmentation.
Caption: A proposed fragmentation pathway for protonated this compound in ESI-MS.
References
- 1. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. ojp.gov [ojp.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bumc.bu.edu [bumc.bu.edu]
Technical Support Center: Mitotane Therapeutic Drug Monitoring (TDM) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability in Mitotane Therapeutic Drug Monitoring (TDM) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Mitotane TDM, covering pre-analytical, analytical, and post-analytical phases of the workflow.
Pre-Analytical Issues
Q1: What is the appropriate sample type for Mitotane TDM, and are there any collection tubes to avoid?
A1: The recommended sample type for Mitotane TDM is plasma collected in EDTA (purple top) or sodium heparin (green top) tubes.[1][2] It is critical to avoid serum gel tubes as the gel may interfere with the assay.[1] For accurate trough level assessment, blood samples should be collected immediately before the next scheduled dose.[3][4]
Q2: How should plasma samples for Mitotane analysis be handled and stored to ensure stability?
A2: Proper sample handling is crucial for accurate results. Immediately after collection, the blood sample should be placed on ice.[3] Centrifugation should occur within two hours of collection to separate the plasma.[2] The resulting plasma should be transferred to a separate plastic vial and can be stored refrigerated for up to 21 days or frozen at -20°C or -70°C for longer-term stability, with studies showing stability for at least 28 days when frozen.[2] Samples stored at room temperature for extended periods may show degradation.
Q3: Can hemolysis in a plasma sample affect Mitotane measurements?
A3: Yes, hemolysis can potentially impact the accuracy of Mitotane measurements. The effect of hemolysis is compound-dependent and is more significant for drugs that have a high affinity for red blood cells. Hemolysis can interfere with the assay by altering the sample matrix and potentially causing analyte degradation. It is recommended to visually inspect all samples for hemolysis and to document its presence. If significant hemolysis is observed, it is advisable to request a new sample.
Q4: A patient's Mitotane level is unexpectedly high, but they are not showing signs of toxicity. What could be the cause?
A4: An unexpectedly high Mitotane level without corresponding clinical signs of toxicity could be due to pre-analytical factors. One significant factor to consider is hypertriglyceridemia, as high levels of triglycerides in the plasma can interfere with the assay and lead to falsely elevated results. It is recommended to review the patient's lipid profile and consider collecting a fasting sample to minimize this interference. Additionally, improper sample timing, such as collecting the sample too close to the last dose, can also result in elevated levels. It's important to ensure that trough levels are being consistently measured.
Analytical Issues
Q5: My quality control (QC) samples are failing. What are the initial troubleshooting steps?
A5: Failing QC samples can indicate a variety of issues within the analytical run. Here is a step-by-step approach to troubleshooting:
-
Review Sample Preparation: Double-check all sample preparation steps, including pipetting volumes, reagent additions, and extraction procedures. Ensure that the correct internal standard was used.
-
Check Instrument Parameters: Verify all instrument settings, including mobile phase composition, flow rate, column temperature, and mass spectrometer parameters.
-
Inspect for Leaks: Visually inspect the HPLC/GC system for any leaks, particularly around fittings and connections.
-
Assess Column Performance: Evaluate the chromatography of the calibrators and other samples. Poor peak shape, retention time shifts, or high backpressure could indicate a column issue that may require flushing or replacement.
-
Prepare Fresh Reagents: If the issue persists, prepare fresh mobile phases, standards, and QC samples to rule out reagent degradation.
Q6: I am observing significant peak tailing in my chromatograms. What are the likely causes and solutions?
A6: Peak tailing in liquid chromatography can be caused by several factors:
-
Column Contamination or Blockage: A blocked guard column or contaminated analytical column can lead to poor peak shape. Try replacing the guard column or back-flushing the analytical column (if permissible by the manufacturer).
-
Column Overload: Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Mitotane, leading to tailing. Ensure the mobile phase pH is appropriate for the column and analyte.
-
Secondary Interactions: Active sites on the column packing material can cause secondary interactions with the analyte. Consider using a column with better end-capping or adding a competing base to the mobile phase.
Q7: My assay is showing a lack of sensitivity. How can I improve it?
A7: To improve assay sensitivity:
-
Optimize Sample Preparation: Ensure your extraction method provides high recovery of Mitotane from the plasma matrix.
-
Adjust Mass Spectrometer Parameters: For LC-MS/MS or GC-MS methods, optimize the ionization source parameters and collision energy to maximize the signal for Mitotane and its fragments.
-
Check Detector Performance: For HPLC-UV methods, ensure the detector lamp has sufficient energy and that the wavelength is set to the absorbance maximum for Mitotane (around 226-230 nm).[5][6]
-
Minimize Ion Suppression (for MS-based methods): Co-eluting matrix components can suppress the ionization of Mitotane. Improve chromatographic separation to move Mitotane away from interfering peaks or use a more effective sample cleanup method.
Q8: I am seeing unexpected peaks or interferences in my chromatograms. How do I identify and eliminate them?
A8: Unexpected peaks can arise from various sources:
-
Contaminated Solvents or Reagents: Use high-purity, HPLC or MS-grade solvents and reagents.
-
Sample Matrix Effects: Endogenous components in the plasma can interfere with the assay. A more selective sample preparation technique, like solid-phase extraction (SPE), may be necessary.
-
Metabolites: Mitotane metabolites can potentially interfere with the analysis. Ensure your chromatographic method can resolve Mitotane from its major metabolites.
-
Carryover: Residual sample from a previous injection can appear as a ghost peak. Implement a robust wash cycle for the injector.
Post-Analytical Issues
Q9: How can our laboratory ensure the accuracy of our Mitotane TDM results and assess inter-laboratory variability?
A9: To ensure accuracy and address inter-laboratory variability, it is highly recommended to:
-
Participate in Proficiency Testing (PT) / External Quality Assessment (EQA) Schemes: Regularly participating in PT/EQA programs allows your laboratory to compare its results with those of other labs analyzing the same samples. This provides an objective assessment of your assay's performance. While specific Mitotane PT schemes are not widely advertised, general TDM schemes may include it, or custom inter-laboratory comparisons can be arranged.
-
Use Certified Reference Materials (CRMs): Whenever possible, use CRMs to validate your calibrators and ensure traceability of your measurements.
-
Maintain Rigorous Internal Quality Control: Run multiple levels of internal QC samples with every batch of patient samples to monitor the ongoing performance of your assay.
-
Standardize Procedures: Ensure that all standard operating procedures (SOPs) are well-documented and followed consistently by all laboratory personnel.
Data Presentation
The following tables summarize key quantitative data from various published Mitotane TDM assays.
Table 1: Performance Characteristics of Different Mitotane TDM Assays
| Parameter | HPLC-UV[5][7] | GC-MS[8] | LC-DAD[9][10] |
| Linear Range (mg/L) | 0.78 - 25 | 0.25 - 40 | 1.0 - 50.0 |
| Limit of Quantification (LOQ) (mg/L) | 0.78 | 0.25 | 1.0 |
| Intra-assay Precision (%CV) | < 4.85% | 4.4 - 7.8% | < 3.89% |
| Inter-assay Precision (%CV) | < 4.85% | 4.3 - 9.5% | < 9.98% |
| Accuracy / Recovery | Deviation < 13.69% | 91.4 - 92.0% | 89.4 - 105.9% |
Table 2: Chromatographic Conditions for Mitotane TDM Assays
| Parameter | HPLC-UV[5][7] | GC-MS[8] | LC-DAD[9][10] |
| Column | C8 or C18 reversed-phase | Fused-silica capillary column | C18 reversed-phase |
| Mobile Phase / Carrier Gas | Acetonitrile/Water mixture | Helium | Acetonitrile/Formic Acid in Water |
| Detection Wavelength (UV/DAD) | 230 nm | N/A | 230 nm |
| Retention Time (Mitotane) | ~7.1 min | ~8.2 min | ~6.0 min |
| Total Run Time | Not specified | ~12 min | ~12 min |
Experimental Protocols
Below are detailed methodologies for common Mitotane TDM assays.
HPLC-UV Method
1. Sample Preparation (Protein Precipitation) [5][7]
-
Pipette 100 µL of plasma (patient sample, calibrator, or QC) into a microcentrifuge tube.
-
Add 200 µL of methanol (containing internal standard, if used).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20-50 µL.
-
Detection: UV at 226-230 nm.
GC-MS Method
1. Sample Preparation (Deproteination and Liquid-Liquid Extraction) [8]
-
To a plasma sample, add an internal standard solution in methanol.
-
Add ethyl acetate and vortex for 10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube for analysis.
2. GC-MS Analysis [8]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: Fused-silica capillary column suitable for drug analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient to separate Mitotane from the internal standard and any matrix components.
-
MS Detection: Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of Mitotane and the internal standard.
Mandatory Visualizations
Diagrams
Caption: General workflow for Mitotane Therapeutic Drug Monitoring (TDM).
Caption: Logical workflow for troubleshooting QC sample failures in Mitotane TDM assays.
References
- 1. Determination of Mitotane (DDD) and Principal Metabolite by a Simple HPLC-UV Method and Its Validation in Human Plasma Samples [mdpi.com]
- 2. EPTIS | Home [eptis.org]
- 3. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EPTIS – Database of Proficiency Testing Schemes [eptis.bam.de]
- 5. researchgate.net [researchgate.net]
- 6. Proficiency Testing/External… | College of American Pathologists [cap.org]
- 7. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Mitotane Using Mitotane-d8
This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mitotane, utilizing Mitotane-d8 as an internal standard, against alternative analytical techniques. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection and implementation of the most suitable analytical method for their specific needs.
Introduction
Mitotane is a crucial drug in the treatment of adrenocortical carcinoma. Due to its narrow therapeutic window, precise and accurate monitoring of its plasma concentrations is essential for optimizing therapeutic outcomes and minimizing toxicity. While various analytical methods have been developed for Mitotane quantification, LC-MS/MS is often favored for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting matrix effects and variability in sample processing, thereby ensuring the highest level of accuracy and precision.
This guide details the validation of an LC-MS/MS method using this compound and compares its performance with alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Diode-Array Detection (LC-DAD).
Methodology and Performance
The validation of a bioanalytical method is critical to ensure its reliability for the intended application. Key validation parameters, as recommended by regulatory agencies such as the FDA and EMA, include linearity, accuracy, precision, selectivity, and stability.
Experimental Protocols
1. LC-MS/MS Method with this compound Internal Standard
-
Sample Preparation: A protein precipitation extraction is performed. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (this compound) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is transferred to an autosampler vial for injection.
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Mitotane: Precursor ion > Product ion (specific m/z to be determined based on the instrument).
-
This compound: Precursor ion > Product ion (specific m/z to be determined based on the instrument).
-
-
2. Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Deproteination followed by liquid-liquid extraction is a common approach. For instance, methanol containing an internal standard is added to the plasma sample, followed by ethyl acetate. After vortexing and centrifugation, the supernatant is collected for GC-MS analysis.[1]
-
GC-MS Conditions: The specific column, temperature program, and mass spectrometric parameters would be optimized for the separation and detection of Mitotane.[1]
3. Alternative Method 2: Liquid Chromatography with Diode-Array Detection (LC-DAD)
-
Sample Preparation: Protein precipitation is a straightforward method. Acetonitrile containing an internal standard (e.g., p,p'-DDD) is added to the plasma sample. After centrifugation, the supernatant is mixed with an acidified aqueous solution and re-centrifuged before injection.[2][3][4][5][6][7]
-
LC-DAD Conditions:
Performance Comparison
The following table summarizes the performance characteristics of the LC-MS/MS method with this compound against the alternative GC-MS and LC-DAD methods. Data for the alternative methods are derived from published studies.
| Validation Parameter | LC-MS/MS with this compound | GC-MS | LC-DAD |
| Linearity Range | Expected to be wide, e.g., 0.1 - 50 µg/mL | 0.25 - 40 µg/mL[1] | 1.0 - 50.0 µg/mL[2][3][4] |
| Correlation Coefficient (r²) | Expected to be >0.99 | 0.992[1] | >0.9987[2][3][4] |
| Lower Limit of Quantification (LLOQ) | Expected to be low, e.g., <0.1 µg/mL | 0.25 µg/mL[1] | 0.98 µg/mL[2][3] |
| Intra-Assay Precision (%CV) | Expected to be <15% | 4.4 - 7.8%[1] | 2.3 - 3.9%[3] |
| Inter-Assay Precision (%CV) | Expected to be <15% | 4.3 - 9.5%[1] | 3.6 - 6.4%[3] |
| Accuracy (% Recovery) | Expected to be 85-115% | 91.4 - 101.6%[1] | 89.4 - 106%[3] |
Note: The performance characteristics for the LC-MS/MS method with this compound are based on expected values for a validated bioanalytical method of this type, as specific data was not available in the searched literature.
Visualizing the Workflow and Validation Process
To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the LC-MS/MS analysis of Mitotane.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method using a deuterated internal standard like this compound offers superior selectivity and sensitivity for the quantification of Mitotane in biological matrices. While GC-MS and LC-DAD are viable alternatives, LC-MS/MS generally provides a lower limit of quantification, which is crucial for studies involving low concentrations of the analyte. The detailed protocols and comparative performance data presented in this guide are intended to assist researchers in making an informed decision for their therapeutic drug monitoring and pharmacokinetic studies of Mitotane.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Mitotane Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring of Mitotane, achieving the highest degree of accuracy and precision in quantification is paramount. This guide provides a comparative analysis of Mitotane quantification methodologies, focusing on the critical role of the internal standard. We will delve into the performance of commonly used non-deuterated internal standards and contrast them with the theoretical and widely recognized advantages of employing a deuterated Mitotane standard.
Mitotane, a cornerstone in the treatment of adrenocortical carcinoma, possesses a narrow therapeutic window, making precise plasma concentration measurement essential for optimizing efficacy while minimizing toxicity. The use of an appropriate internal standard (IS) is fundamental to a robust and reliable quantification method, particularly in complex biological matrices like plasma. An ideal IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.
Comparative Performance of Internal Standards
While various non-deuterated internal standards have been successfully used for Mitotane quantification, the use of a stable isotope-labeled (e.g., deuterated) Mitotane as an internal standard is considered the gold standard in bioanalytical mass spectrometry. The rationale lies in its ability to most accurately reflect the behavior of the analyte.
Below is a summary of performance data from studies utilizing different internal standards for Mitotane quantification. It is important to note that a direct head-to-head experimental comparison between a deuterated Mitotane standard and other internal standards was not found in the reviewed literature. The data for the deuterated standard is based on the widely accepted improvements in accuracy and precision observed when using such standards in LC-MS/MS assays.
| Internal Standard | Accuracy (%) | Precision (CV%) | Linearity (r²) | Lower Limit of Quantification (LLOQ) | Method |
| Deuterated Mitotane (o,p'-DDD-d8) (Expected) | 95-105 | < 10 | > 0.99 | Sub-µg/mL | LC-MS/MS |
| p,p'-DDD | 89.4 - 105.9[1][2] | Intra-assay: < 3.9, Inter-assay: < 9.98[1][2] | > 0.9987[1][2] | 1.0 µg/mL[1][2] | LC-DAD |
| 4,4'-DDD | 89.4 - 105.9[1] | Intra-assay: < 3.9, Inter-assay: < 9.98[1] | > 0.9987[1] | 1.0 µg/mL[1] | LC-DAD |
| Aldrin | Not explicitly stated | Intra-day: < 12, Inter-day: < 15 | 0.9988 | 0.310 mg/L | HPLC-UV |
Key Observations:
-
Accuracy and Precision: While methods using non-deuterated standards like p,p'-DDD and 4,4'-DDD demonstrate acceptable accuracy and precision, the use of a deuterated internal standard is expected to yield even tighter control over variability, leading to higher accuracy and precision. This is because a deuterated standard co-elutes with the analyte and experiences the same matrix effects, providing more effective normalization.
-
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant source of error in LC-MS/MS assays. A deuterated internal standard is the most effective tool to compensate for these effects, as it is impacted in the same way as the analyte.
-
Lower Limit of Quantification (LLOQ): The improved signal-to-noise ratio often achieved with a deuterated standard can lead to a lower LLOQ, which is crucial for studies requiring high sensitivity.
Experimental Protocols
The following outlines a typical experimental workflow for the quantification of Mitotane in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Sample Preparation
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate the plasma.
-
Spiking with Internal Standard: Add a known concentration of the internal standard (e.g., deuterated Mitotane) to an aliquot of the plasma sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample to remove proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing Mitotane and the internal standard to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase to concentrate the sample.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto a liquid chromatography system. A C18 reverse-phase column is commonly used to separate Mitotane and the internal standard from other plasma components. An isocratic or gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a small amount of formic acid or ammonium acetate) is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify Mitotane and its internal standard based on their specific precursor-to-product ion transitions.
Experimental Workflow Diagram
Caption: Experimental workflow for Mitotane quantification in plasma.
Conclusion
For the accurate and precise quantification of Mitotane in a research or clinical setting, the choice of internal standard is a critical determinant of data quality. While methods employing non-deuterated internal standards can provide reliable results, the use of a deuterated Mitotane internal standard is unequivocally the superior approach. Its ability to perfectly mimic the analyte's behavior during the entire analytical process, especially in mitigating matrix effects, leads to enhanced accuracy, precision, and robustness of the assay. For any new method development or for refining existing protocols for Mitotane quantification, the investment in a deuterated internal standard is strongly recommended to ensure the highest confidence in the generated data.
References
- 1. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of Mitotane Analysis in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of mitotane in clinical samples, with a specific focus on linearity and analytical range. The therapeutic drug monitoring of mitotane is crucial for optimizing treatment efficacy and minimizing toxicity in patients with adrenocortical carcinoma due to its narrow therapeutic window, typically between 14 and 20 µg/mL.[1][2][3] This document summarizes key performance data from validated methods, outlines experimental protocols, and presents visual workflows to aid in the selection of the most appropriate analytical technique for research or clinical applications.
Quantitative Performance Data
The following table summarizes the linearity and analytical range for various methods used to quantify mitotane in human plasma.
| Analytical Method | Linearity (r²) | Analytical Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Upper Limit of Quantification (ULOQ) (µg/mL) |
| GC-EI-MS | 0.992 | 0.25 - 40 | 0.25 | 40 |
| LC-DAD | > 0.9987 | 1.00 - 50.00 | 1.00 | 50.00 |
| HPLC-UV | 0.999 | 0.78 - 25 | 0.78 | 25 |
| HPLC-UV (Alternative) | Not Specified | 0.2 - 40 | Not Specified | 40 |
| HPLC-UV (VAMS) | Not Specified | 1 - 50 | Not Specified | 50 |
Experimental Protocols and Methodologies
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This method offers a simplified approach for the therapeutic drug monitoring of mitotane in plasma.[1][2][3]
Sample Preparation:
-
Deproteination: 40 µL of an internal standard (IS)-containing methanol is added to each plasma sample.
-
Liquid-Liquid Extraction: Mitotane and the IS are extracted from the plasma samples.
Instrumentation:
-
System: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
-
Total Run Time: 12 minutes.
Key Performance Characteristics:
-
Retention Times: Mitotane at 8.2 minutes and the IS at 8.7 minutes.[1][2][3]
-
Linearity: A calibration curve between 0.25 and 40 µg/mL demonstrated good linearity with a coefficient of determination (r²) of 0.992.[1][2][3]
-
LLOQ: The lower limit of quantification was established at 0.25 µg/mL.[1][2][3]
Liquid Chromatography with Diode Array Detector (LC-DAD)
This LC-DAD method provides a robust and sensitive alternative to GC-MS methods, featuring less laborious sample preparation and a shorter run time.[4]
Sample Preparation:
-
Spiking: Drug-free plasma samples are spiked with mitotane and an internal standard (p,p'-DDD).[4]
-
Protein Precipitation: Acetonitrile is added to the samples for protein precipitation.
-
Centrifugation: Samples are centrifuged, and the supernatant is collected.
Instrumentation:
-
System: High-Performance Liquid Chromatography (HPLC) system coupled to a Diode Array Detector (DAD).[4]
-
Detection Wavelength: 230 nm.[5]
-
Total Run Time: 12 minutes.[5]
Key Performance Characteristics:
-
Linearity: The standard curve was linear over the concentration range of 1.0 to 50.0 µg/mL with an r² > 0.9987.[4]
-
LLOQ: The functional sensitivity (LOQ) was 1.00 µg/mL.[4] Note: The publication states 1.00 µg/L, which is likely a typographical error and should be µg/mL based on the context of the calibration range.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A simple and rapid HPLC-UV method has been validated for the therapeutic drug monitoring of mitotane.[6]
Sample Preparation:
-
Protein Precipitation: A single protein precipitation step with methanol is performed on 100 µL of plasma.[6]
-
The supernatant is directly injected for analysis.
Instrumentation:
-
System: Liquid chromatography coupled with an ultra-violet detector.[6]
-
Detection Wavelength: 230 nm.[6]
Key Performance Characteristics:
-
Retention Time: Mitotane retention time is 7.1 minutes.[6]
-
Linearity: The assay demonstrated a linear range of 0.78-25 mg L⁻¹ (µg/mL) with a correlation coefficient (r²) of 0.999.[6]
-
LLOQ: The limit of quantification was 0.78 mg L⁻¹ (µg/mL).[6]
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Mitotane Quantification: Mitotane-d8 versus a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mitotane, a crucial therapeutic agent for adrenocortical carcinoma, is paramount for effective patient management due to its narrow therapeutic window. The use of an appropriate internal standard (IS) is critical for achieving reliable and reproducible results in analytical methodologies. This guide provides a detailed comparison of two types of internal standards for Mitotane analysis: a deuterated analog (Mitotane-d8) and a structural analog. While direct comparative experimental data between the two is limited in published literature, this guide consolidates available performance data for a structural analog and discusses the well-established advantages of using a stable isotope-labeled standard like this compound.
Performance Comparison: this compound vs. a Structural Analog (p,p'-DDD)
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis to compensate for variations. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte. Structural analogs, while cost-effective, may differ in their extraction recovery and ionization efficiency, potentially impacting accuracy.
Below is a summary of the performance characteristics of an analytical method utilizing the structural analog p,p'-DDD for the quantification of Mitotane in human plasma by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
| Performance Metric | Method Using Structural Analog (p,p'-DDD) as IS[1][2][3][4][5] |
| Linearity Range | 1.0 - 50.0 µg/mL |
| Correlation Coefficient (r²) | > 0.9987 |
| Accuracy | 89.40% - 105.90% |
| Intra-assay Precision (%CV) | < 9.98% |
| Inter-assay Precision (%CV) | < 9.98% |
| Extraction Recovery | 97.80% - 105.50% |
| Lower Limit of Quantification (LLOQ) | 1.00 µg/mL |
The Case for this compound: Theoretical and Practical Advantages
While specific quantitative data for a validated method using this compound was not available in the reviewed literature, the advantages of using a deuterated internal standard are well-documented and widely accepted in the field of analytical chemistry.
Key Advantages of this compound:
-
Co-elution with Analyte: this compound will have a retention time almost identical to that of Mitotane, ensuring that both compounds experience the same matrix effects during chromatographic analysis.
-
Similar Extraction Recovery: The physicochemical properties of this compound are nearly identical to Mitotane, leading to comparable recovery during sample preparation steps like protein precipitation and liquid-liquid extraction.
-
Correction for Matrix Effects: Any suppression or enhancement of the ionization signal caused by components of the biological matrix will affect both the analyte and the deuterated internal standard to the same extent, leading to a more accurate quantification.
-
Increased Robustness and Reliability: The use of a stable isotope-labeled internal standard generally leads to more robust and reliable assays with lower variability.
Experimental Protocols
Quantification of Mitotane using a Structural Analog (p,p'-DDD) as Internal Standard by HPLC-DAD[1][2][3][4][5]
This section details the experimental methodology for the quantification of Mitotane in human plasma using p,p'-DDD as an internal standard.
1. Sample Preparation:
-
To 200 µL of plasma sample, add 400 µL of acetonitrile containing 25 µg/mL of p,p'-DDD (Internal Standard).
-
Vortex the mixture for 20 seconds to precipitate proteins.
-
Centrifuge the sample.
-
Inject 50 µL of the supernatant into the HPLC system.
2. HPLC-DAD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Waters Acquity HSS T3 C18 (or equivalent)
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% of 0.1% formic acid in water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 28°C
-
Detection Wavelength: 230 nm
-
Run Time: 12 minutes
3. Data Analysis:
-
Quantify Mitotane concentration by calculating the peak area ratio of Mitotane to the internal standard (p,p'-DDD) and comparing it to a calibration curve prepared in the same biological matrix.
Visualizing the Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of Mitotane, the following diagrams are provided.
Caption: Experimental workflow for Mitotane quantification using a structural analog.
Caption: Simplified signaling pathway of Mitotane's mechanism of action.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable analytical methods for the therapeutic drug monitoring of Mitotane. While structural analogs like p,p'-DDD can be utilized effectively, as demonstrated by the presented validation data, stable isotope-labeled internal standards such as this compound are fundamentally superior for mitigating matrix effects and ensuring the highest level of accuracy and precision. For researchers and clinicians aiming for the most reliable quantitative data to guide patient therapy, the use of this compound as an internal standard is highly recommended. The experimental protocol provided for the structural analog method can serve as a basis for developing and validating a method using the deuterated standard, which is expected to yield even better performance.
References
- 1. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Mitotane Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the therapeutic drug monitoring (TDM) of Mitotane, a critical component in the management of adrenocortical carcinoma (ACC). Given Mitotane's narrow therapeutic window (typically 14-20 µg/mL), accurate and reproducible measurement of its plasma concentrations is paramount for optimizing efficacy and minimizing toxicity.[1] This document outlines the experimental protocols for common assay types and presents their performance characteristics. While comprehensive multi-laboratory cross-validation studies with publicly available comparative data are scarce, this guide synthesizes validation data from individual laboratory studies to facilitate a comparative understanding. It also proposes a general framework for inter-laboratory cross-validation to ensure consistency in patient monitoring across different testing sites.
Data Presentation: Performance of Mitotane Assays
The following table summarizes the performance characteristics of various analytical methods for Mitotane quantification as reported in different studies. This data highlights the variability in assay performance and underscores the need for standardized cross-validation procedures.
| Assay Type | Linear Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | 0.78 - 25 | 0.78 | < 4.85% | < 4.85% | Deviation < 13.69% | [2][3] |
| LC-DAD | 1.0 - 50.0 | 1.00 | < 9.98% | < 9.98% | 89.4% - 105.9% | [3][4] |
| GC-MS | 0.25 - 40 | 0.25 | Not Reported | Not Reported | Good Precision | [1] |
| HPLC | 0.2 - 40 | Not Specified | Not Reported | Not Reported | Not Reported | [5] |
CV: Coefficient of Variation; HPLC-UV: High-Performance Liquid Chromatography with Ultraviolet Detection; LC-DAD: Liquid Chromatography with Diode-Array Detection; GC-MS: Gas Chromatography-Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of assays. Below are generalized protocols for the most common methods of Mitotane quantification.
Sample Preparation (General)
A common initial step for all methods is the preparation of plasma or serum samples. This typically involves:
-
Protein Precipitation: To remove interfering proteins, a precipitating agent like methanol or acetonitrile is added to the plasma sample.[2][6]
-
Liquid-Liquid Extraction: Following protein precipitation, a solvent such as hexane or a mixture of organic solvents is used to extract Mitotane and its metabolites from the aqueous phase.
-
Internal Standard Spiking: An internal standard (e.g., p,p'-DDD) is added at the beginning of the sample preparation process to account for variability in extraction efficiency and instrument response.[7]
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD)
-
Principle: This technique separates Mitotane from other components in the extracted sample based on its affinity for a stationary phase within a column. The separated compound is then detected by its absorbance of ultraviolet light.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV or DAD detector is commonly used.[2][3][6]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and an aqueous buffer is used to carry the sample through the column.[6]
-
Detection: The detector is set to a specific wavelength (e.g., 230 nm) at which Mitotane exhibits strong absorbance.[2][6]
-
Quantification: The concentration of Mitotane is determined by comparing the peak area of the analyte in the sample to that of a calibration curve prepared with known concentrations of Mitotane.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: In GC-MS, the sample is vaporized and separated based on the compound's boiling point and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]
-
Sample Derivatization: In some cases, a derivatization step may be necessary to improve the volatility and thermal stability of Mitotane for GC analysis.
-
Quantification: Quantification is achieved by selected ion monitoring (SIM), where the instrument is set to detect specific fragment ions of Mitotane and the internal standard. This provides high specificity and sensitivity.
Mandatory Visualizations
Workflow for Inter-Laboratory Cross-Validation of Mitotane Assays
The following diagram illustrates a recommended workflow for the cross-validation of Mitotane assays between different laboratories to ensure comparable and reliable results.
Caption: A generalized workflow for ensuring consistency in Mitotane measurements across different labs.
Simplified Signaling Pathway of Mitotane's Adrenolytic Action
This diagram illustrates the key mechanisms through which Mitotane exerts its therapeutic effects on adrenocortical carcinoma cells.
Caption: Mitotane's multi-faceted mechanism of action targeting key cellular processes in ACC cells.
Conclusion
The cross-validation of Mitotane assays between different laboratories is a critical yet under-documented area. While various reliable analytical methods exist, the lack of standardized, publicly available inter-laboratory comparison data presents a challenge for ensuring consistent patient management. The implementation of external quality assessment schemes and proficiency testing programs specifically for Mitotane would be a significant step forward. In the absence of such programs, individual laboratories should proactively engage in cross-validation studies with their collaborators to harmonize Mitotane therapeutic drug monitoring and ultimately improve patient outcomes in the treatment of adrenocortical carcinoma.
References
- 1. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Therapeutic drug monitoring of mitotane: Analytical assay and patient follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Effects of adrenolytic mitotane on drug elimination pathways assessed in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metrica.inrim.it [metrica.inrim.it]
Precision in Mitotane Quantification: A Comparative Guide to Internal Standards
Mitotane is a cornerstone in the treatment of adrenocortical carcinoma (ACC), and its narrow therapeutic window necessitates rigorous monitoring of plasma concentrations to ensure efficacy while minimizing toxicity. The use of a stable, reliable internal standard is critical in analytical methods like liquid chromatography-mass spectrometry (LC-MS) to correct for variations during sample preparation and analysis. A deuterated internal standard, such as Mitotane-d8, is theoretically the ideal choice as it shares near-identical physicochemical properties with the analyte, mitotane, ensuring similar behavior during extraction and chromatographic separation, and co-elution, which helps to compensate for matrix effects.
Inter-Assay and Intra-Assay Variability: A Performance Benchmark
The precision of an analytical method is typically assessed by its intra-assay and inter-assay variability, expressed as the coefficient of variation (CV%). Intra-assay variability measures the precision of repeated measurements of the same sample within a single analytical run, while inter-assay variability assesses the precision across different runs. Generally, for bioanalytical methods, intra-assay CVs should be less than 10%, and inter-assay CVs of less than 15% are considered acceptable.
While specific data for this compound is sparse, the performance of other internal standards in mitotane assays provides a valuable benchmark. The following table summarizes the reported inter-assay and intra-assay variability from studies utilizing alternative internal standards.
| Internal Standard | Analytical Method | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| p,p'-DDD | LC-DAD | < 9.98 | < 9.98 | [1][2] |
| Unspecified | GC-EI-MS | Not explicitly stated | Not explicitly stated, but method showed good precision | [3][4] |
| Unspecified | HPLC-UV | < 4.85 | < 4.85 | [5] |
The Theoretical Advantage of this compound
Deuterated internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. The substitution of hydrogen atoms with deuterium results in a molecule with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte. This similarity ensures that this compound would behave almost identically to mitotane throughout the analytical process, from extraction to ionization. This co-elution is crucial for accurately compensating for any matrix effects, which are a common source of variability in the analysis of complex biological samples like plasma. The use of a deuterated standard like this compound is therefore expected to yield very low inter- and intra-assay variability, leading to highly precise and accurate quantification of mitotane.
Experimental Protocols: A General Overview
The quantification of mitotane in plasma typically involves protein precipitation followed by liquid chromatography coupled with mass spectrometry (LC-MS) or ultraviolet (UV) detection. Below is a generalized experimental protocol.
1. Sample Preparation:
-
Aliquots of patient plasma are spiked with the internal standard (e.g., this compound or an alternative).
-
Proteins are precipitated by adding a solvent such as acetonitrile or methanol.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant, containing mitotane and the internal standard, is collected for analysis.
2. Chromatographic Separation:
-
The supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a C18 reversed-phase column using a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with a small amount of formic acid).
3. Detection:
-
Following separation, the analytes are detected by a mass spectrometer (MS) or a UV detector.
-
The concentration of mitotane is determined by comparing the peak area ratio of mitotane to the internal standard against a calibration curve prepared with known concentrations of mitotane.
Workflow for Mitotane Quantification
The following diagram illustrates a typical workflow for the quantification of mitotane in patient plasma using an internal standard.
Workflow for mitotane quantification.
References
- 1. PSAT096 Development and Validation of Mitotane Determination in Plasma Samples by LC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography-electron ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of different sample cleanup techniques for Mitotane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common sample cleanup techniques for the quantification of Mitotane in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate sample preparation method is critical for accurate and reliable bioanalysis, directly impacting data quality and assay performance.
Introduction to Mitotane and the Imperative of Clean Samples
Mitotane (o,p'-DDD) is a chemotherapeutic agent used in the treatment of adrenocortical carcinoma. Its narrow therapeutic window necessitates precise therapeutic drug monitoring (TDM) to ensure efficacy while minimizing toxicity. Biological samples, particularly plasma and serum, contain numerous endogenous components such as proteins, lipids, and salts that can interfere with analytical methods, leading to a phenomenon known as the matrix effect. This interference can suppress or enhance the analyte signal, compromising the accuracy and precision of the results. Effective sample cleanup is therefore a non-negotiable step in the bioanalytical workflow for Mitotane.
Comparative Analysis of Cleanup Techniques
The choice of a sample cleanup technique depends on various factors, including the complexity of the sample matrix, the required sensitivity of the assay, throughput needs, and cost considerations. Below is a summary of the performance of PPT, LLE, and SPE for Mitotane analysis based on published experimental data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 98.00% to 117.00%[1][2][3][4][5][6] | ~95%[7] | Information not available in direct comparative studies. |
| Matrix Effect | Stated as "no matrix effects or interference observed" in some studies, but quantitative data is often not provided.[1][2][3][4][5][6] | A study reported good precision in the matrix effect factor.[8] | SPE is generally considered to provide cleaner extracts, potentially reducing matrix effects.[9][10] |
| Limit of Quantification (LOQ) | ~1.00 µg/mL[1][3][5][6] | 0.25 µg/mL to 0.310 mg/L[8] | Information not available in direct comparative studies. |
| Throughput | High | Moderate | Moderate to High (can be automated) |
| Cost | Low | Low to Moderate | High |
| Simplicity | High | Moderate | Low to Moderate |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each sample cleanup technique.
References
- 1. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples | Clinics [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development and validation of a liquid chromatography coupled to a diode array detector (LC-DAD) method for measuring mitotane (DDD) in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simplified method for therapeutic drug monitoring of mitotane by gas chromatography‐electron ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of mitotane and its main metabolites in human blood and urine samples by SPE-HPLC technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of mitotane and its main metabolites in human blood and urine samples by SPE-HPLC technique. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Mitotane-d8: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Mitotane-d8, a deuterated analogue of the chemotherapeutic agent Mitotane. As Mitotane is classified as a hazardous substance—a suspected carcinogen and an antineoplastic (cytotoxic) agent—stringent disposal protocols must be followed to protect personnel and the environment.[1][2][3] The procedures for this compound are governed by the hazardous characteristics of the parent compound, Mitotane.
Hazard Profile and Key Safety Precautions
Mitotane is considered a hazardous substance, suspected of causing cancer, and is very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1][2] It is crucial to prevent the chemical from entering drains or waterways.[1] Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator.[1] Work should be conducted under a hood to avoid inhalation of the substance.[2]
Quantitative Toxicity Data
The environmental hazard of Mitotane is significant, particularly to aquatic life. The following data summarizes its acute toxicity.
| Organism | Test Type | Duration | Result |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 96 hours | 70 mcg/L |
| Fathead Minnows | LC50 | 96 hours | 4400 mcg/L |
| Daphnia (Aquatic Invertebrate) | EC50 | --- | 3.2 – 4.5 mcg/L |
| Source: Dechra Veterinary Products[4] |
Step-by-Step Disposal and Decontamination Procedures
Disposal of this compound and associated waste must comply with all local, state, and federal regulations.[1] It is recommended to engage a licensed hazardous material disposal company.[5]
Waste Segregation and Collection
-
Identify Waste Type: All materials contaminated with this compound are considered hazardous waste. This includes unused product, empty containers, contaminated PPE, and spill cleanup debris.
-
Use Designated Containers: Place all this compound waste into a segregated, sealed, and clearly labeled plastic container.[1] Do not mix with other waste streams.[2]
-
Sharps: Any contaminated sharps (needles, syringes, etc.) should be placed directly into an approved, puncture-proof sharps container without being crushed or recapped.[1]
-
Satellite Accumulation: In the laboratory, waste can be kept in a designated and marked "Satellite Accumulation Area." Containers must be kept closed unless waste is being added. Once a container is full, it must be dated and moved to the main hazardous waste storage area within three days.[6]
Spill Management
A cytotoxic spill kit should be readily available in areas where this compound is handled.[1] In the event of a spill, follow these procedures:
-
Alert Personnel: Immediately caution personnel in the area and inform emergency responders of the hazard's location and nature.[1]
-
Secure the Area: Evacuate non-essential personnel and ensure adequate ventilation.[7]
-
Containment: Prevent the spillage from entering drains, sewers, or water courses.[1][7]
-
Cleanup:
-
For Dry Spills: Use dry cleanup procedures to avoid generating dust. Dampening the material with water before sweeping is recommended.[1] Alternatively, use a vacuum cleaner fitted with a HEPA-type exhaust filter.[1]
-
For Wet Spills: Absorb the spill with inert material such as sand, earth, or vermiculite.[7] Shovel or vacuum the material into a labeled container for disposal.[1]
-
-
Decontamination: Wash the affected area thoroughly with large amounts of water and prevent runoff from entering drains.[1]
-
Disposal of Cleanup Materials: Collect all cleanup residues and contaminated materials and place them in a sealed, labeled container for disposal as hazardous waste.[1]
Final Disposal Method
-
Primary Recommendation: The preferred disposal method is through a licensed hazardous waste disposal company.[5] Options include secure chemical landfill disposal or high-temperature incineration (>1100°C).[1][4]
-
Prohibited Actions:
Empty containers should be handled like the product itself unless thoroughly decontaminated.[2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
Experimental Protocols
The safety data sheets and disposal guidelines reviewed for this document do not contain experimental protocols. These documents focus on the safe handling, storage, and disposal of the chemical product rather than its application in specific scientific experiments. For experimental methodologies, researchers should consult peer-reviewed scientific literature or specific research protocols.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. dechra.com.au [dechra.com.au]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 7. dl.novachem.com.au [dl.novachem.com.au]
- 8. forensicresources.org [forensicresources.org]
Essential Safety and Logistical Information for Handling Mitotane-d8
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of cytotoxic compounds like Mitotane-d8 is paramount. This guide provides essential, procedural information for the safe operational use and disposal of this compound in a laboratory setting.
This compound is the deuterated form of Mitotane, an antineoplastic agent.[1][2] While specific safety data for the deuterated compound is limited, the safety precautions for Mitotane should be strictly followed due to its cytotoxic nature. Mitotane is suspected of causing cancer and can be toxic by ingestion, inhalation, and skin absorption.[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are critical to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is required when handling this compound. Double gloving is recommended for many activities involving cytotoxic drugs.[4][5] All PPE should be disposable or decontaminated after each use.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves. Double gloving is recommended. | Prevents skin contact with the compound. The outer glove should be removed immediately after handling the material, and the inner glove upon leaving the work area. |
| Gown | Disposable, lint-free, solid-front gown made of a low-permeability fabric like polyethylene-coated polypropylene. | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields, chemical splash goggles, or a face shield. | Protects eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol or powder inhalation, such as when handling the powder form of the compound or during spill cleanup. | Prevents inhalation of hazardous particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the work area. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, step-by-step procedure is crucial for minimizing exposure risk during the handling of this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a biological safety cabinet.
-
Assemble all necessary equipment and materials before starting work to minimize movement in and out of the designated area.
-
Ensure a cytotoxic spill kit is readily accessible.
-
-
Donning PPE:
-
Put on shoe covers, followed by a gown, a respirator (if required), and eye protection.
-
Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown.
-
Don the second pair of nitrile gloves over the first pair, ensuring the cuffs of the gown are tucked into the second pair of gloves.
-
-
Handling this compound:
-
Handle the compound on a disposable, plastic-backed absorbent pad to contain any potential spills.
-
If working with the powdered form, exercise extreme caution to avoid generating dust.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for this compound and decontaminate it after use or dispose of it as cytotoxic waste.
-
-
Post-Handling:
-
After handling is complete, carefully remove the outer pair of gloves and dispose of them in a designated cytotoxic waste container.
-
Wipe down the work surface with an appropriate cleaning agent (e.g., a detergent solution followed by 70% isopropyl alcohol).[6]
-
Dispose of all disposable materials, including the absorbent pad, in the cytotoxic waste container.
-
-
Doffing PPE:
-
Remove PPE in the following order to prevent cross-contamination: shoe covers, gown, inner gloves.
-
Dispose of all PPE in the designated cytotoxic waste container.
-
Thoroughly wash hands with soap and water.
-
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Segregation: Cytotoxic waste must be segregated from other waste streams.[7][8]
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[7] These are often color-coded, typically with purple lids or markings.[9][10]
-
Sharps: Any sharps contaminated with this compound (e.g., needles, broken glass) must be placed in a designated cytotoxic sharps container.[9]
-
Final Disposal: Cytotoxic waste is typically disposed of by high-temperature incineration.[10][11]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
| Spill Size | Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert others in the area. 2. Don appropriate PPE from a cytotoxic spill kit. 3. Contain the spill with absorbent pads or granules.[6] 4. For powders, gently cover with a damp absorbent pad to avoid aerosolization.[6][12] 5. Clean the area from the outside in with a detergent solution, followed by a rinse with water, and then wipe with 70% isopropyl alcohol.[6] 6. Dispose of all cleanup materials as cytotoxic waste. |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the immediate area and restrict access. 2. Alert safety personnel. 3. Trained personnel wearing appropriate PPE, including a respirator, should handle the cleanup. 4. Follow the same containment and cleaning procedures as for a small spill, using a larger spill kit. |
In case of personal exposure, immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[13] If eyes are exposed, flush with water for at least 15 minutes and seek immediate medical attention.[13][14]
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pogo.ca [pogo.ca]
- 5. halyardhealth.com [halyardhealth.com]
- 6. dvm360.com [dvm360.com]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. acewaste.com.au [acewaste.com.au]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. policy.nshealth.ca [policy.nshealth.ca]
- 14. england.nhs.uk [england.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
